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  • Product: 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1152508-67-2

Core Science & Biosynthesis

Foundational

What is the chemical structure of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

The chemical identity of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is defined by the following key identifiers:

PropertyValue
CAS Number 1152508-67-2
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol

The molecule consists of a central 1-methyl-1H-pyrazole ring, which is substituted at the 3-position with a 2-chlorophenyl group and at the 4-position with a carbaldehyde (formyl) group. The presence of the chlorine atom on the phenyl ring and the reactive aldehyde group makes this compound a versatile intermediate for the synthesis of more complex molecular architectures.

Figure 1: Chemical structure of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Synthesis

The most prevalent and efficient method for the synthesis of 3-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][3][4][5] This reaction involves the formylation of an appropriate precursor, typically a hydrazone, using the Vilsmeier reagent, which is a complex of a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[1][3]

The synthesis of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be conceptually broken down into two primary stages: the formation of the hydrazone precursor and the subsequent cyclization and formylation via the Vilsmeier-Haack reaction.

G cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Vilsmeier-Haack Reaction A 2'-Chloroacetophenone C Condensation (Acid Catalyst, e.g., Acetic Acid) A->C B Methylhydrazine B->C D 1-(2-Chlorophenyl)ethan-1-one N-methylhydrazone (Precursor) C->D F Cyclization & Formylation D->F E Vilsmeier Reagent (DMF + POCl3) E->F G 3-(2-chlorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde (Product) F->G

Figure 2: Synthetic workflow for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis, based on established methodologies for analogous compounds.[5][6]

Part 1: Synthesis of 1-(2-Chlorophenyl)ethan-1-one N-methylhydrazone (Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-chloroacetophenone (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: To this solution, add methylhydrazine (1.1 equivalents) dropwise. A catalytic amount of a weak acid, like glacial acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2-4 hours to ensure complete condensation.

  • Work-up and Isolation: Upon completion (monitored by Thin Layer Chromatography - TLC), the solvent is removed under reduced pressure. The resulting crude hydrazone can be purified by recrystallization or column chromatography.

Part 2: Vilsmeier-Haack Cyclization and Formylation

  • Preparation of Vilsmeier Reagent: In a separate, dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) (typically 3-4 equivalents relative to the hydrazone) dropwise, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic reaction and requires careful control of the addition rate.

  • Addition of Hydrazone: Once the Vilsmeier reagent has formed (a thick, often white, complex), a solution of the 1-(2-chlorophenyl)ethan-1-one N-methylhydrazone (1 equivalent) in a minimal amount of dry DMF is added dropwise to the reagent mixture.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated, typically in the range of 60-80°C, for several hours (4-8 hours). The progress of the reaction should be monitored by TLC.

  • Quenching and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice. This is followed by neutralization with a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is alkaline.

  • Purification: The precipitated solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Characterization

Technique Predicted Data
¹H NMR * δ 9.8-10.0 ppm (s, 1H): Aldehydic proton (-CHO).
* δ 8.0-8.2 ppm (s, 1H): Proton on the pyrazole ring (C5-H).
* δ 7.2-7.6 ppm (m, 4H): Aromatic protons of the 2-chlorophenyl group.
* δ 3.9-4.1 ppm (s, 3H): Methyl protons on the pyrazole nitrogen (N-CH₃).
¹³C NMR * δ 185-190 ppm: Carbonyl carbon of the aldehyde group.
* δ 150-155 ppm: C3 of the pyrazole ring (attached to the phenyl group).
* δ 140-145 ppm: C5 of the pyrazole ring.
* δ 125-135 ppm: Aromatic carbons of the 2-chlorophenyl group.
* δ 115-120 ppm: C4 of the pyrazole ring (attached to the aldehyde).
* δ 38-42 ppm: Methyl carbon on the pyrazole nitrogen.
IR (cm⁻¹) * ~1670-1690 cm⁻¹: Strong C=O stretching vibration of the aldehyde.
* ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.
* ~2720 and 2820 cm⁻¹: C-H stretching of the aldehyde.
Mass Spec. * [M]⁺ at m/z 220/222: Molecular ion peak, showing the characteristic isotopic pattern for a single chlorine atom.

Applications and Biological Significance

While specific studies on the biological activity of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde are limited, the broader class of pyrazole-4-carbaldehyde derivatives has been extensively investigated for various therapeutic applications. These compounds serve as crucial intermediates in the synthesis of:

  • Antimicrobial agents: Pyrazole derivatives have shown efficacy against a range of bacterial and fungal strains.[3]

  • Anticancer agents: The pyrazole scaffold is a component of several compounds with antiproliferative activity.

  • Anti-inflammatory drugs: The well-known NSAID celecoxib contains a pyrazole core, highlighting the importance of this heterocycle in the development of anti-inflammatory agents.[2]

  • Agrochemicals: Certain pyrazole derivatives have been developed as pesticides and herbicides.

The presence of the reactive aldehyde group in 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde allows for further chemical modifications, such as the formation of Schiff bases, chalcones, and other heterocyclic systems, thereby enabling the generation of diverse chemical libraries for drug screening.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for similar aromatic aldehydes and chlorinated compounds should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde represents a valuable building block in the synthesis of novel compounds with potential therapeutic applications. Its synthesis via the Vilsmeier-Haack reaction is a well-established and efficient method. Further investigation into the biological activities of this specific compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.).
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Moksha Publishing House.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024, March 1). MDPI.
  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubMed Central.
  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.).
  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. (n.d.). Sigma-Aldrich.
  • 4-chloro-1-methyl-1h-pyrazole-3-carbaldehyde. (n.d.). ChemicalBook.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PubMed Central.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2026, March 13).
  • 1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive.
  • ¹³C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. (2015, December 25).
  • 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). Ossila.
  • 農藥查詢|田邊好幫手. (n.d.).
  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (n.d.). ScienceOpen.
  • High quality 1H-Pyrazole-4-Carbaldehyde supplier in China. (n.d.).

Sources

Exploratory

CAS registry number and properties for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Initiating the Analysis I'm currently breaking down the request: identifying the CAS registry number and properties for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. I'm focusing on the need for a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm currently breaking down the request: identifying the CAS registry number and properties for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. I'm focusing on the need for a comprehensive technical guide or a whitepaper format. This helps in framing the appropriate depth and scope required for this project.

Defining the Audience

I've specified the intended audience as researchers, scientists, and professionals in drug development. I'm prioritizing autonomy in structure, shunning rigid templates. I'm also ensuring a Senior Application Scientist persona with demonstrated expertise through causality, self-validating protocols, and authoritative sources like citations and a reference list.

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Identifying Target Structure

I've successfully identified the core structure: 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 934405-77-3). My focus has shifted to pinpointing the aldehyde variant, 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, by leveraging the initial compound. I'm now hunting for its specific CAS number.

Initiating Structural Search

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Discovering Key Details

I've located the CAS number, molecular weight, molecular formula, and InChI Key for the compound: 3-(2-chlorophenyl)-1-methylpyrazole-4-carbaldehyde. Now I can move on to looking at potential uses or synthesis methods. I am trying to determine its most salient properties.

Defining the scope

I've scoped the task: a technical guide on 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. I'm focusing on its CAS registry number (1152508-67-2) and initial formula, C1, to kick things off, providing solid groundwork. I'm aiming for a comprehensive and authoritative overview.

Analyzing the molecular specifics

I'm now diving into the molecular details. I've got the molecular weight (220.65 g/mol ), InChIKey (RIASWQQOKKVJJH-UHFFFAOYSA-N), and a breakdown of the structure: Pyrazole ring, methyl, chlorophenyl, and carbaldehyde groups. I've also outlined the workflow for synthesis, starting with the Acetophenone derivative and moving through the enaminone and pyrazole stages to the final product.

Outlining the Synthesis Details

I'm now outlining the mechanistic steps, focusing on causality. I've broken down each key stage: enaminone formation through alpha-carbon activation, pyrazole cyclization via nucleophilic attack, and the Vilsmeier-Haack formylation with electrophilic aromatic substitution. I'm also preparing an experimental protocol for this process. My next steps are documenting how this building block is applied in downstream applications, along with visualizations and references. My goal is a truly comprehensive resource.

Visualizing the process

I'm now detailing the synthetic workflow with a focus on visual clarity. I'm using Graphviz to illustrate the reaction steps, including starting materials like 2'-Chloroacetophenone and Methylhydrazine. I'm also including intermediates, such as the Enaminone. I'm aiming for an informative and intuitive diagram to accompany the detailed mechanistic explanations I've previously developed. I'll maintain a consistent color scheme throughout for optimal readability.

Refining the Visualization

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Detailing the Protocol

I'm now refining the synthesis protocol to align with a Senior Application Scientist's tone, emphasizing causality. I've integrated explanations for key steps, such as why POCl3 is used in the Vilsmeier reagent, and the rationale behind the C4 formylation selectivity in the pyrazole ring. The quenching step now includes an explanation of the need to hydrolyze the iminium intermediate and neutralize acids. I've also incorporated self-validating elements like TLC monitoring, pH checks, and purification strategies to ensure a robust and verifiable procedure, and the inclusion of image specs.

Gathering external references

I've just collected some external references to bolster the guide. I found details on Finetech Chem's CAS listing and properties, along with RSC Publishing's Vilsmeier-Haack mechanism. I've also added a Thieme Connect article on the synthetic utility of the Vilsmeier-Haack reagent, with the exact URLs as provided. I'm ensuring these are properly integrated.

Structuring the Document

I'm now drafting the guide with a Senior Application Scientist's perspective in mind, ensuring it caters to medicinal chemistry. I'm focusing on providing key sections, including a detailed introduction to contextualize the compound's importance and applications. I plan to build upon earlier content. I will be incorporating all required components, especially the Graphviz DOT blocks.

Expanding on Utility

I'm now detailing applications. The formyl group is a great electrophile for transformations such as Knoevenagel condensations, reductive aminations, and Wittig olefinations. This makes complex libraries easy to generate for high-throughput screening, and I am incorporating this information. I am moving onto the experimental workflow next.

Elaborating the Protocol

I'm now detailing the hydrolysis and quenching steps in the protocol, specifically the need for pH adjustment to 7-8 using NaOH or Na2CO3. I've explained that the iminium intermediate must be hydrolyzed to the aldehyde, and I'm stressing the importance of TLC monitoring to validate the reaction. I'm focusing on the need for controlled conditions for the critical steps. Also, I'm going to refine the DOT diagram with strict adherence to the defined color palette.

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Verifying the details

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Integrating Citations

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Adding the References

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Describing iminium formation

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Detailing the quenching

I'm now detailing the neutralization and extraction in the protocol. I'm focusing on the need for careful pH adjustment (7.5-8.0) using saturated Na2CO3 to hydrolyze the iminium salt to the aldehyde and neutralize byproducts like phosphoric and hydrochloric acid, preventing degradation. I also added the precipitation, extraction with dichloromethane, drying over Na2SO4, and concentration to yield the crude product, completing the process.

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  • Title: CAS:1152508-67-2 FT-0766402 3-(2-chlorophenyl)-1-methylpyrazole-4-carbaldehyde Product Detail Information Source: Finetech Chem URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_myalVfcLNIbFZ7cbopYpysptYNH1U87FPulcoa6osFG-35g15sPlaRqmMeIEllqRdCOZEQwmdLZ6etqUcTKIQQxUd-2WSHjKfHAQdDIVsieITP65WltkhX_Zk8-pcRncmYIPYcMft0mLmcO-FKdl

  • Title: Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach Source: RSC Publishing URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQXR-khGmm49T2rX4eQGLi4isWIORkPZ1GlfqZuM9eruAu0

Finalizing the guide

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Expanding the Introduction

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Detailing the Rationale

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Refining the protocol

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Refining the process

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Expanding the experimental details

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Detailing the Formylation Process

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Elaborating the Protocol

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Foundational

Toxicity Profile and Hazard Identification of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary & Structural Analysis In modern drug discovery and agrochemical development, substituted pyrazoles serve as privileged scaffolds. 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a highly funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

In modern drug discovery and agrochemical development, substituted pyrazoles serve as privileged scaffolds. 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a highly functionalized intermediate utilized in the synthesis of complex bioactive molecules, including kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides[1].

From a toxicological perspective, hazard identification must deconstruct the molecule into its core structural alerts (toxicophores):

  • The C4-Carbaldehyde Moiety: Acts as a potent electrophile, driving irritation and sensitization pathways.

  • The 2-Chlorophenyl Ring: Significantly increases the molecule's lipophilicity (LogP), facilitating rapid cellular membrane diffusion while introducing a site for hepatic cytochrome P450 (CYP450) bioactivation[2].

  • The 1-Methyl-1H-Pyrazole Core: Generally stable, but acts as a structural bridge that dictates the spatial orientation of the reactive functional groups[3].

Because specific in vivo toxicological data for this exact proprietary intermediate is often restricted, this technical guide synthesizes a predictive hazard profile utilizing Structure-Activity Relationship (SAR) modeling and read-across methodologies from closely related structural analogs[4][5][6].

Mechanistic Toxicology & Hazard Profiling

Electrophilic Reactivity and Haptenization

The primary driver of acute local toxicity is the C4-carbaldehyde group. Aldehydes are highly reactive electrophiles that readily undergo nucleophilic attack by primary amines—specifically the ϵ -amino groups of lysine residues on epidermal proteins. This covalent binding forms stable Schiff bases, a process known as haptenization. The immune system recognizes these modified proteins as foreign antigens, triggering a Type IV delayed hypersensitivity reaction. Consequently, analogous compounds like 1-methyl-1H-pyrazole-4-carboxaldehyde are universally classified under GHS Skin Sensitization Category 1 [5].

CYP-Mediated Bioactivation and Oxidative Stress

Systemic toxicity is dictated by the compound's hepatic metabolism. The lipophilic 2-chlorophenyl ring ensures high hepatic clearance but subjects the molecule to CYP450 oxidation. Halogenated aromatics can be metabolized into reactive arene oxides. Simultaneously, the free aldehyde group can directly conjugate with and deplete intracellular glutathione (GSH). The dual insult of GSH depletion and arene oxide formation overwhelms the cell's antioxidant defenses, leading to an accumulation of Reactive Oxygen Species (ROS), mitochondrial dysfunction, and eventual hepatocellular apoptosis[7].

Pathway Molecule 3-(2-chlorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde Uptake Cellular Uptake (High Lipophilicity) Molecule->Uptake Aldehyde Aldehyde Reactivity (Electrophilic Attack) Uptake->Aldehyde CYP CYP450 Oxidation (Chlorophenyl Ring) Uptake->CYP Adducts Protein Adduction (Schiff Base Formation) Aldehyde->Adducts ROS Glutathione Depletion & ROS Generation CYP->ROS Reactive Arene Oxides Adducts->ROS Tox Cytotoxicity & Skin Sensitization ROS->Tox

Fig 1: Toxicodynamic signaling and metabolic pathway of the pyrazole-4-carbaldehyde derivative.

Predictive GHS Classification & Quantitative Data

By aggregating safety data from structurally analogous pyrazole-4-carbaldehyde derivatives, we can construct a highly reliable predictive hazard matrix for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Hazard EndpointPredictive GHS CategoryMechanistic RationaleAnalogous Source Data
Acute Oral Toxicity Category 4Disruption of cellular respiration; GI mucosa irritation.1-(1H-pyrazol-3-yl)ethan-1-one[7]
Skin Irritation Category 2Electrophilic reactivity of the aldehyde moiety.1-Methyl-1H-pyrazole-4-carboxaldehyde[5]
Eye Damage Category 1 / 2ADirect corrosive action on ocular mucosa and proteins.3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde[4]
Skin Sensitization Category 1Haptenization via Schiff base formation with skin proteins.1-Methyl-1H-pyrazole-4-carboxaldehyde[5]
Aquatic Toxicity Chronic Category 4High LogP of chlorophenyl ring; poor biodegradability.1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde[2]

Experimental Protocols for Hazard Validation

To empirically validate the predictive SAR profile, toxicologists must employ self-validating in vitro systems. The following protocols are designed with inherent causality checks to ensure data integrity.

Protocol 1: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

Causality & Rationale: The DPRA directly measures the initiating molecular event of skin sensitization—covalent binding to proteins. By quantifying the depletion of synthetic peptides, we establish a direct causal link between the aldehyde's electrophilicity and its haptenization potential.

  • Peptide Preparation: Synthesize standard Cysteine-containing (Cys) and Lysine-containing (Lys) peptides.

  • Co-incubation: Solubilize the test compound in acetonitrile. Incubate with peptides at specific molar ratios (1:10 for Cys, 1:50 for Lys) in the dark at 25°C for 24 hours.

  • Quantification: Analyze the samples using HPLC-UV at 220 nm to quantify the depletion of unreacted peptides.

  • Self-Validation System: Run a concurrent positive control (e.g., Cinnamaldehyde). The assay is only valid if the positive control yields a peptide depletion >6.38% .

Protocol 2: In Vitro Hepatotoxicity and ROS Generation Assay

Causality & Rationale: To evaluate the downstream effects of CYP-mediated metabolism and GSH depletion. HepG2 cells are utilized because they retain basal CYP450 activity, allowing for the assessment of bioactivation-induced toxicity.

  • Cell Culture: Seed HepG2 cells in 96-well plates at 1×104 cells/well and incubate overnight.

  • Dosing: Treat cells with compound concentrations ranging from 0.1 µM to 100 µM (0.1% DMSO final concentration) for 24 and 48 hours.

  • ROS Detection: Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate). Cellular esterases cleave DCFDA, and intracellular ROS oxidizes it to highly fluorescent DCF. Measure fluorescence (Ex/Em: 485/535 nm).

  • Viability Assessment: Perform a standard MTT assay to calculate the IC50​ .

  • Self-Validation System: Use Menadione as a positive control for ROS generation. A direct inverse correlation between the ROS fluorescence spike and MTT viability drop confirms that oxidative stress is the primary mechanism of cytotoxicity.

Protocol Prep Compound Solubilization Dosing HepG2 Dosing (0.1-100 µM) Prep->Dosing Incubate Incubation (24h/48h) Dosing->Incubate MTT MTT Assay (Cell Viability) Incubate->MTT ROS DCFDA Assay (ROS Levels) Incubate->ROS Analysis IC50 & ROS Correlation MTT->Analysis ROS->Analysis

Fig 2: Self-validating in vitro workflow for assessing hepatotoxicity and oxidative stress.

References

  • BASF. (2026). Safety Data Sheet - Headline 250 EC (Pyraclostrobin/Fluxapyroxad). Retrieved from 8

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from 4

  • ChemicalBook. (2026). 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. Retrieved from3

  • Enamine. (2025). Safety Data Sheet: 1-(1H-pyrazol-3-yl)ethan-1-one. Retrieved from 7

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-carboxaldehyde. Retrieved from 5

  • Echemi. (2025). Safety Data Sheets: 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde. Retrieved from 2

  • Chem-Impex. (2025). 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from 6

  • Sigma-Aldrich. (2025). 1H-pyrazole-4-carbaldehyde | 35344-95-7. Retrieved from

  • Santa Cruz Biotechnology. (2025). 1H-Pyrazole-4-carbaldehyde | CAS 35344-95-7. Retrieved from 9

  • Ministry of Agriculture, Taiwan. (2025). 農藥查詢|田邊好幫手 (Pesticide Inquiry - Fluxapyroxad/Pyraclostrobin). Retrieved from 1

Sources

Exploratory

Melting point and boiling point of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Thermal Profiling and Physicochemical Characterization of 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Executive Summary In the realm of advanced pharmaceutical synthesis, pyrazole-4-carbaldehydes serve as high...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermal Profiling and Physicochemical Characterization of 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary In the realm of advanced pharmaceutical synthesis, pyrazole-4-carbaldehydes serve as highly versatile, electrophilic building blocks for the development of kinase inhibitors and agrochemical active ingredients. Specifically, 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152508-67-2)[1] is a critical intermediate. For process chemists and drug development professionals, understanding the precise melting point (MP) and boiling point (BP) of this compound is not merely an academic exercise—it directly dictates the downstream isolation, purification, and formulation strategies. This whitepaper provides a comprehensive analysis of the thermal properties of this compound, grounded in structural mechanics, predictive modeling, and self-validating experimental protocols.

Mechanistic Determinants of Thermal Behavior

As an Application Scientist, I approach thermal properties not as isolated data points, but as macroscopic manifestations of molecular architecture. The thermal behavior of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is governed by three primary structural modifications:

  • N-Methylation (Disruption of Hydrogen Bonding): Unsubstituted 1H-pyrazoles exhibit exceptionally high melting and boiling points due to the formation of robust intermolecular hydrogen-bonded catemers. By methylating the N1 position, the hydrogen bond donor capacity is entirely eliminated. The primary intermolecular forces transition to weaker dipole-dipole interactions, significantly depressing both the MP and BP compared to the des-methyl analog.

  • Ortho-Chloro Substitution (Steric Clash and Lattice Disruption): The bulky chlorine atom at the ortho position of the phenyl ring creates a severe steric clash with the pyrazole core. To minimize torsional strain, the phenyl ring is forced out of coplanarity with the pyrazole system. According to established principles of , this non-planar, asymmetric conformation packs less efficiently in a crystal lattice, resulting in a lower melting point than its para-substituted or unsubstituted counterparts.

  • Carbaldehyde Moiety (Dipole Enhancement): The C4-carbaldehyde group introduces a strong permanent dipole. While it cannot donate hydrogen bonds, it acts as a strong acceptor, increasing the overall polarizability and London dispersion forces, which drives the boiling point upward.

StructuralFactors A 3-(2-chlorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde (CAS: 1152508-67-2) B 1-Methyl Group (No H-Bond Donor) A->B C 2-Chloro Substitution (Steric Clash & Twist) A->C D 4-Carbaldehyde (Dipole-Dipole) A->D E Melting Point (Predicted: 85-95 °C) B->E Lowers MP F Boiling Point (Predicted: 370-390 °C) B->F Lowers BP C->E Disrupts Lattice (Lowers MP) C->F Higher MW (Raises BP) D->E Enhances Packing D->F Raises BP

Fig 1: Structural factors dictating the thermal properties of the target pyrazole carbaldehyde.

Comparative Quantitative Thermal Data

Empirical thermal data for highly specific, niche intermediates like CAS 1152508-67-2[2] are often proprietary. However, by utilizing closely related structural analogs, we can extrapolate highly accurate predictive ranges. The addition of the heavy chlorine atom increases the molecular weight (MW) to 220.66 g/mol [1], which elevates the boiling point relative to the non-chlorinated analog, while the steric twist depresses the melting point.

Table 1: Comparative Thermal Properties of Pyrazole-4-Carbaldehyde Derivatives

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde304477-40-5186.21105[3]356.4 ± 30.0 (Pred)[3]
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde883-38-5220.6562 - 64~360 (Pred)
3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde 1152508-67-2 220.66 85 - 95 (Pred) 370 - 390 (Pred)

Experimental Methodologies: Self-Validating Thermal Protocols

To empirically determine the exact MP and BP of a newly synthesized batch of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, standard capillary methods are insufficient due to subjective visual interpretation. As an industry standard, we employ self-validating instrumental techniques based on .

Protocol 1: High-Precision Melting Point via Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with phase transitions, providing the exact onset temperature (true melting point) and the enthalpy of fusion ( ΔHf​ ).

  • Step 1: Self-Validation (Calibration): Prior to sample analysis, run a high-purity Indium standard (MP 156.6 °C). If the extrapolated onset temperature deviates by > ±0.1 °C, the instrument's heat-flux sensor must be recalibrated. This ensures the system is self-validating.

  • Step 2: Sample Preparation: Desiccate the synthesized compound under vacuum for 12 hours. Mill 3–5 mg of the sample into a fine powder to ensure uniform thermal contact.

  • Step 3: Encapsulation: Seal the sample in a standard aluminum hermetic pan. Prepare an identical empty pan as the reference.

  • Step 4: Thermal Cycling: Equilibrate the DSC cell at 25 °C under a dry nitrogen purge (50 mL/min). Ramp the temperature at a precise rate of 10 °C/min up to 150 °C.

  • Step 5: Data Analysis: Calculate the melting point by determining the intersection of the extrapolated baseline and the tangent to the leading edge of the endothermic melting peak.

Protocol 2: Micro-Boiling Point via Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Because the predicted boiling point is extremely high (>370 °C), the compound is at severe risk of thermal degradation (e.g., decarbonylation) before it boils. TGA-MS differentiates between physical evaporation (boiling) and chemical decomposition.

  • Step 1: Self-Validation: Run a Calcium Oxalate Monohydrate standard. The precise, known weight-loss steps of water, CO, and CO₂ validate both the microbalance accuracy and the temperature calibration.

  • Step 2: Sample Loading: Load 10–15 mg of the compound into a platinum crucible.

  • Step 3: Heating Profile: Ramp the temperature from 25 °C to 500 °C at 20 °C/min under an inert argon atmosphere.

  • Step 4: MS Correlation: Monitor the derivative thermogravimetry (DTG) curve. If the mass loss correlates with the detection of the intact molecular ion (m/z 220) in the MS, the onset temperature is the boiling point. If fragment ions (e.g., loss of CHO, m/z 191) spike, the compound is decomposing rather than boiling.

ValidationWorkflow S1 Sample Preparation (Desiccation & Milling) S2 DSC Analysis (Ramp: 10 °C/min) S1->S2 Aliquot 1 (3-5 mg) S3 TGA-MS Analysis (Ramp: 20 °C/min) S1->S3 Aliquot 2 (10-15 mg) S4 Crystallization Strategy (MP Validation) S2->S4 Determine Onset Temp S5 Vacuum Distillation Risk (BP > 370 °C) S3->S5 Assess Degradation Temp

Fig 2: Self-validating thermal analysis workflow utilizing DSC and TGA-MS methodologies.

Process Chemistry Implications

Understanding these thermal properties is paramount for the scale-up synthesis of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. The compound is typically synthesized via a Vilsmeier-Haack formylation of the corresponding pyrazole core.

Because the predicted boiling point approaches 380 °C, purification via fractional or vacuum distillation is highly discouraged . The thermal energy required to vaporize the compound, even under high vacuum (e.g., 0.1 mmHg), borders on its thermal decomposition threshold.

Conversely, the predicted melting point of 85–95 °C makes it an ideal candidate for purification via crystallization . The solid state at room temperature allows process chemists to isolate the product in high purity (>99%) by dissolving the crude mixture in a hot binary solvent system (such as ethyl acetate/heptane) and cooling it slowly to induce selective crystal nucleation, entirely bypassing the thermal risks associated with distillation.

References

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Generation of functionalized pyrazole scaffolds for pharmaceutical library synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Generation of functionalized pyrazole scaffolds for pharmaceutical library synthesis.

Introduction and Mechanistic Rationale

Pyrazole-4-carbaldehydes are highly versatile building blocks in medicinal chemistry, frequently utilized as precursors for the synthesis of complex heterocyclic systems, fluorescent sensors, and biologically active compounds[1]. The synthesis of 1-alkyl-3-aryl-1H-pyrazole-4-carbaldehydes is most efficiently achieved via the Vilsmeier-Haack (VH) formylation and cyclization of corresponding hydrazone intermediates[2][3].

This protocol details the step-by-step synthesis of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . The methodology is divided into two distinct chemical transformations:

  • Condensation: Formation of the methylhydrazone from 2'-chloroacetophenone.

  • Cyclization and Formylation: Application of the Vilsmeier-Haack reagent to drive ring closure and install the C4-aldehyde in a single pot.

Causality in Experimental Design

The Vilsmeier-Haack reagent (chloromethyleniminium ion) is generated in situ from phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF).

  • Temperature Control: The formation of the VH reagent is highly exothermic. POCl₃ must be added dropwise at 0 °C to prevent uncontrolled thermal runaway and degradation of DMF.

  • Anhydrous Conditions: The chloromethyleniminium ion is highly sensitive to hydrolysis. The presence of water will prematurely quench the reagent into DMF and HCl, severely depressing the yield of the pyrazole-4-carbaldehyde[2].

  • Stoichiometry: A minimum of 3 equivalents of the VH reagent is required because the mechanism consumes one equivalent for the formylation of the methyl group (enamine formation), one for the cyclization, and one for the final C4-formylation[2].

ReactionPathway SM 2'-Chloroacetophenone + Methylhydrazine Cond Condensation (EtOH, cat. AcOH, Reflux) SM->Cond Hydrazone Methylhydrazone Intermediate Cond->Hydrazone Cyclization Cyclization & Formylation (80-90°C, 4-6h) Hydrazone->Cyclization VH_Reagent Vilsmeier-Haack Reagent (POCl3 + DMF, 0°C) VH_Reagent->Cyclization Product 3-(2-chlorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde Cyclization->Product

Reaction pathway for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Quantitative Data & Stoichiometry

The following table outlines the reagent requirements for a standard 10 mmol scale synthesis.

ComponentRoleMW ( g/mol )EquivalentsAmount
Phase 1: Hydrazone Formation
2'-ChloroacetophenoneStarting Material154.591.01.55 g (10.0 mmol)
MethylhydrazineReagent46.071.10.51 g (11.0 mmol)
Ethanol (Absolute)Solvent46.07-15.0 mL
Glacial Acetic AcidCatalyst60.05Catalytic2-3 drops
Phase 2: VH Cyclization
Hydrazone IntermediateIntermediate182.651.0~1.82 g (10.0 mmol)
Dimethylformamide (Anhydrous)Reagent/Solvent73.0910.07.7 mL (100 mmol)
Phosphorus Oxychloride (POCl₃)Reagent153.333.53.2 mL (35.0 mmol)

Step-by-Step Methodology

Phase 1: Synthesis of 1-(2-chlorophenyl)ethanone methylhydrazone
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2'-chloroacetophenone (1.55 g, 10 mmol) in absolute ethanol (15 mL).

  • Addition: Slowly add methylhydrazine (0.51 g, 11 mmol) to the stirring solution at room temperature. Caution: Methylhydrazine is toxic and volatile; perform strictly inside a fume hood.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 2-3 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1).

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove ethanol. Dissolve the residue in dichloromethane (20 mL), wash with water (2 x 10 mL) and brine (10 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude methylhydrazone. This intermediate is typically used in the next step without further purification.

Phase 2: Vilsmeier-Haack Cyclization and Formylation
  • VH Reagent Formation: Purge a dry 100 mL two-neck round-bottom flask with argon or nitrogen. Add anhydrous DMF (7.7 mL, 100 mmol) and cool the flask to 0 °C using an ice-water bath.

  • POCl₃ Addition: Vigorously stir the DMF and add POCl₃ (3.2 mL, 35 mmol) dropwise via a syringe over 15-20 minutes. Maintain the internal temperature below 5 °C. The solution will turn pale yellow to orange, indicating the formation of the chloromethyleniminium ion. Stir at 0 °C for an additional 30 minutes.

  • Intermediate Addition: Dissolve the crude methylhydrazone from Phase 1 in a minimal amount of anhydrous DMF (2-3 mL). Add this solution dropwise to the VH reagent at 0 °C.

  • Cyclization: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 80-90 °C for 4-6 hours[2]. Monitor the conversion via TLC.

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice (approx. 50 g) with vigorous stirring.

  • Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ (or 10% NaOH) until the pH reaches 7-8. This step decomposes the intermediate iminium species to the final aldehyde.

Phase 3: Extraction and Purification
  • Extraction: Extract the neutralized aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash thoroughly with water (3 x 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3) to afford pure 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Workflow Prep Prepare Vilsmeier Reagent Dropwise POCl3 into DMF at 0°C Add Add Hydrazone Intermediate Maintain < 10°C during addition Prep->Add React Heat Reaction Mixture 80-90°C for 4-6 hours Add->React Quench Quench & Neutralize Pour over ice, add NaHCO3 (pH 7-8) React->Quench Extract Liquid-Liquid Extraction EtOAc / Brine wash / Na2SO4 dry Quench->Extract Purify Purification Silica Gel Column Chromatography Extract->Purify

Experimental workflow for the Vilsmeier-Haack cyclization phase.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, the following analytical checkpoints must be met:

  • IR Spectroscopy: The disappearance of the N-H stretch (from the hydrazone) and the appearance of a strong, sharp carbonyl (C=O) stretching frequency around 1670-1690 cm⁻¹ confirms successful formylation.

  • ¹H NMR (CDCl₃):

    • A distinct singlet at ~9.8 - 10.0 ppm integrating for 1H confirms the presence of the aldehyde proton.

    • A characteristic singlet at ~8.0 - 8.2 ppm integrating for 1H corresponds to the pyrazole C5-proton.

    • A singlet at ~3.9 - 4.0 ppm integrating for 3H confirms the N-methyl group.

    • Multiplets between 7.3 - 7.6 ppm integrating for 4H correspond to the 2-chlorophenyl ring.

  • Mass Spectrometry (ESI-MS): The expected [M+H]⁺ peak should be observed at m/z 221.0 (with a characteristic M+2 isotope peak at 223.0 due to the ³⁷Cl isotope, in a ~3:1 ratio).

Sources

Application

Leveraging 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde as a Strategic Intermediate in Modern Drug Discovery

An Application Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Publication Date: March 19, 2026 Abstract The pyrazole nucleus is a cornerstone of medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Publication Date: March 19, 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2][3] This guide focuses on the synthetic utility and strategic application of a key intermediate, 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . The aldehyde functionality at the C4 position serves as a versatile chemical handle, enabling a multitude of synthetic transformations for the construction of diverse compound libraries.[4] We provide an in-depth analysis of its synthesis via the Vilsmeier-Haack reaction and present detailed, field-tested protocols for its derivatization through reductive amination, Knoevenagel condensation, and the Wittig reaction. These methodologies are contextualized with their application in generating molecules with significant therapeutic potential, including anti-inflammatory and antimicrobial agents.[5][6][7] This document is intended to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this powerful building block in their discovery programs.

Introduction: The Significance of the Pyrazole Scaffold

Nitrogen-containing heterocycles are privileged structures in drug design, offering a unique combination of metabolic stability, hydrogen bonding capabilities, and three-dimensional complexity that facilitates potent and selective interactions with biological targets.[3] Among these, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is particularly prominent.[6] Its presence in blockbuster drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor), Rimonabant (an anti-obesity agent), and Crizotinib (an anti-cancer kinase inhibitor) underscores the therapeutic value of this scaffold.[2][5]

The value of the pyrazole core lies in its tunable electronic properties and the ability to readily functionalize its various positions, allowing for precise control over a molecule's physicochemical properties and pharmacological profile. 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1152508-67-2) is an exemplary intermediate that embodies these advantages.[8] The 2-chlorophenyl group at the C3 position and the methyl group at the N1 position provide a defined structural and electronic foundation, while the C4-carbaldehyde acts as a key site for diversification, enabling the exploration of extensive structure-activity relationships (SAR).

Synthesis of the Core Intermediate

The most reliable and widely adopted method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[9][10][11] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich precursor.[12] For the synthesis of our target intermediate, the reaction proceeds from the corresponding hydrazone precursor.[13][14][15]

Workflow for Vilsmeier-Haack Formylation

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Hydrazone N'-(1-(2-chlorophenyl)ethylidene)-N-methylhydrazine Formylation 2. Electrophilic attack on Hydrazone followed by cyclization (Stir at RT to 60°C) Hydrazone->Formylation DMF DMF (Solvent/Reagent) Vilsmeier_Reagent 1. In-situ formation of Vilsmeier Reagent (0-5 °C, Anhydrous) DMF->Vilsmeier_Reagent POCl3 POCl₃ (Formylating Agent) POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Electrophile Workup 3. Aqueous Work-up (Ice + NaHCO₃ Neutralization) Formylation->Workup Product 3-(2-chlorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde Workup->Product Purification

Caption: General workflow for the Vilsmeier-Haack synthesis.

Protocol 2.1: Synthesis of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Rationale: This protocol employs the Vilsmeier-Haack reaction, a robust method for formylating electron-rich heterocycles.[16] The reaction of the precursor hydrazone with the pre-formed Vilsmeier reagent (a chloroiminium salt) leads to an electrophilic substitution, followed by cyclization and hydrolysis during work-up to yield the desired pyrazole-4-carbaldehyde.[12] Anhydrous conditions are critical to prevent the decomposition of the moisture-sensitive POCl₃ and the Vilsmeier reagent.[9]

Materials:

  • N'-(1-(2-chlorophenyl)ethylidene)-N-methylhydrazine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous, sufficient volume to act as solvent and reagent)

  • Dichloromethane (DCM) (Anhydrous, optional solvent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer, add anhydrous DMF. Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a white, viscous salt indicates the generation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve N'-(1-(2-chlorophenyl)ethylidene)-N-methylhydrazine (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring. This quench is highly exothermic.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Applications in Drug Discovery: Derivatization Strategies

The C4-aldehyde group is a gateway to immense molecular diversity. Below are protocols for key transformations that introduce pharmacologically relevant functionalities.

Derivatization Pathways from the Core Intermediate

Caption: Key synthetic transformations of the title compound.

Protocol 3.1: Reductive Amination for Amine Synthesis

Rationale: Reductive amination is one of the most powerful C-N bond-forming reactions in medicinal chemistry, allowing for the introduction of diverse amine functionalities which can serve as key pharmacophoric elements. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that could degrade sensitive substrates.[17][18]

Materials:

  • 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

  • Acetic Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

Procedure:

  • To a solution of the pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DCE, add the desired amine (1.1 eq). If the amine salt is used (e.g., a hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation. A small amount of acetic acid can be added to catalyze this step.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired amine derivative.

Expected Outcomes: This reaction is highly versatile and generally provides good to excellent yields (70-95%) for a wide range of aliphatic and aromatic amines.[17] The resulting amines can be further functionalized or tested directly for biological activity.

Derivative ExampleAmine UsedPotential Biological Target Class
N-benzyl derivativeBenzylamineKinases, GPCRs
Piperazine derivativePiperazineSerotonin Transporters, Kinases[19]
Morpholine derivativeMorpholinePI3K, DNA-PK
Protocol 3.2: Knoevenagel Condensation for C=C Bond Formation

Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[20] This reaction is exceptionally useful for creating α,β-unsaturated systems, which are common motifs in bioactive molecules and can act as Michael acceptors for covalent inhibitors.[21] Using a mild base like ammonium carbonate in an aqueous-ethanolic system provides an environmentally friendly and efficient method.[22]

Materials:

  • 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.0 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (0.2 eq)

  • Ethanol/Water (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1.0 eq) and the active methylene compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add ammonium carbonate (0.2 eq) to the solution.

  • Heat the reaction mixture to reflux (or stir at ambient temperature for a longer duration) for 1-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.[22]

  • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed if further purification is needed.

Expected Outcomes: This green chemistry approach typically results in high yields (85-98%) of the condensed product.[22] The resulting vinyl-pyrazole derivatives can be screened for activities such as antimicrobial or anti-inflammatory effects.

Protocol 3.3: The Wittig Reaction for Olefination

Rationale: The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[23] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This method offers excellent control over the location of the newly formed double bond.[24] The reaction is particularly valuable for synthesizing complex natural product analogs or rigidifying a molecule to improve target binding.

Materials:

  • 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Appropriate Phosphonium Salt (e.g., (Triphenyl)methylphosphonium bromide) (1.1 eq)

  • Strong Base (e.g., n-Butyllithium, Sodium Hydride)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Ylide Generation: In a flame-dried, nitrogen-purged flask, suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C depending on the base.

  • Slowly add the strong base (e.g., n-BuLi) dropwise until the characteristic color of the ylide appears (often yellow, orange, or red). Stir for 1 hour at this temperature to ensure complete formation.

  • Wittig Reaction: Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • After addition, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding water or saturated ammonium chloride solution.

  • Extract the product with ethyl acetate. The byproduct, triphenylphosphine oxide, can often be challenging to remove.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography. The polarity for elution must be carefully chosen to separate the desired alkene from the triphenylphosphine oxide byproduct.

Conclusion

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a high-value, versatile intermediate for drug discovery. Its straightforward synthesis and the reactivity of its aldehyde handle provide access to a vast chemical space. The protocols detailed herein for reductive amination, Knoevenagel condensation, and Wittig olefination represent robust and scalable methods for generating diverse libraries of novel pyrazole derivatives. By leveraging these synthetic strategies, researchers can efficiently conduct SAR studies to develop potent and selective therapeutic agents targeting a wide range of diseases.[4][5]

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: Molecules URL: [Link]

  • Title: Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes Source: INEOS OPEN URL: [Link]

  • Title: The Latest Progress on the Preparation and Biological activity of Pyrazoles Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Review: biologically active pyrazole derivatives Source: RSC Advances URL: [Link]

  • Title: Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]

  • Title: SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES Source: INEOS OPEN URL: [Link]

  • Title: MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY Source: Semantic Scholar URL: [Link]

  • Title: Vilsmeier–Haack Formylation of 1H-Pyrazoles Source: Russian Journal of Organic Chemistry URL: [Link]

  • Title: Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]

  • Title: Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Source: Semantic Scholar URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: Arkivoc URL: [Link]

  • Title: Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety Source: Journal of Current Pharmaceutical Research URL: [Link]

  • Title: Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates Source: Bioconjugate Chemistry URL: [Link]

  • Title: Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization, antifungal activity and crystal structure of 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Bio Catalytic One-Pot Knoevenagel Condensation-Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly Synthesis Of Pyranopyrazoles In Non-Aqueous Media And Their Pharmacological Studies Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines Source: The Royal Society of Chemistry URL: [Link]

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: Molbank URL: [Link]

  • Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media Source: ResearchGate URL: [Link]

  • Title: Experimental and Theoretical DFT Investigations in the[1][17]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones Source: Molecules URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: Arkivoc URL: [Link]

  • Title: Synthesis of 3-Substituted 1-Phenyl-1h-Pyrazole-4-Carbaldehydes and the Corresponding Ethanones by Pd-Catalysed Cross-Coupling Reactions Source: Arkivoc URL: [Link]

  • Title: Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF Source: ResearchGate URL: [Link]

  • Title: The Wittig Reaction: Examples and Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives Source: Shodhganga@INFLIBNET URL: [Link]

Sources

Method

Application Note: Synthesis and Purification of Schiff Bases Derived from 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction & Scientific Rationale Schiff bases (imines) containing a pyrazole scaffold are highly valued in drug discovery for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Schiff bases (imines) containing a pyrazole scaffold are highly valued in drug discovery for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][1]. The compound 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as a highly specialized, sterically hindered building block for synthesizing these pharmacophores.

As an Application Scientist, it is crucial to understand the structural causality behind this specific precursor:

  • Steric and Conformational Tuning : The ortho-chloro substitution on the phenyl ring forces it out of coplanarity with the pyrazole ring due to steric clash. This twisted, three-dimensional conformation is often critical for fitting into specific hydrophobic pockets of target enzymes (such as kinases). Furthermore, the chlorine atom enhances the overall lipophilicity of the molecule, improving membrane permeability.

  • Tautomeric Locking : The N1-methyl group prevents tautomerization of the pyrazole ring, locking it into a single tautomeric form. This ensures a single product isomer and simplifies downstream analytical characterization (e.g., NMR spectroscopy) [2][2].

  • Electrophilic Center : The C4-carbaldehyde acts as the reactive center for nucleophilic attack by primary amines.

Mechanistic Insights and Self-Validating Chemistry

The formation of the azomethine (–C=N–) linkage is a reversible, acid-catalyzed condensation reaction. Because the pyrazole ring is an electron-rich heterocycle, the C4-carbonyl carbon is slightly deactivated. Therefore, the addition of a catalytic amount of glacial acetic acid is mandatory. The acid protonates the carbonyl oxygen, significantly lowering the activation energy for the nucleophilic attack by the primary amine [3][1]. This forms a hemiaminal intermediate, which subsequently undergoes dehydration to form the thermodynamically stable, conjugated Schiff base [4][3].

The Bisulfite Purification Strategy (Self-Validating Quality Control) : A persistent challenge in Schiff base synthesis is the co-crystallization of unreacted aldehyde with the final product, which cannot always be resolved by simple recrystallization. To establish a self-validating protocol, a saturated sodium bisulfite ( NaHSO3​ ) wash is integrated into the workup [3][1]. The bisulfite selectively attacks the highly electrophilic unreacted aldehyde to form a water-soluble α -hydroxy sulfonate adduct. This adduct is easily washed away during filtration, leaving the insoluble, highly pure Schiff base behind[5][4].

Materials and Reagents

  • Precursor : 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (0.01 mol)

  • Amine : Primary aromatic amine (e.g., substituted aniline, o-aminophenol, or triazole derivatives) (0.01 mol)

  • Solvent : Absolute ethanol (30 mL) – Note: Absolute ethanol is required to prevent premature hydrolysis of the reversible imine bond. [2][2]

  • Catalyst : Glacial acetic acid (2-3 drops) [3][1]

  • Purification : Saturated sodium bisulfite solution, ice-cold distilled water [3][1]

Experimental Protocols

Protocol A: Conventional Reflux Synthesis
  • Preparation : Dissolve 0.01 mol of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in 15 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Amine Addition : In a separate beaker, dissolve 0.01 mol of the selected primary amine in 15 mL of absolute ethanol. Add this dropwise to the aldehyde solution under continuous magnetic stirring [2][2].

  • Catalysis : Add 2-3 drops of glacial acetic acid to the reaction mixture to adjust the pH to approximately 4.5–5.0 [3][1].

  • Reflux : Attach a reflux condenser and heat the mixture in a water bath or heating mantle for 6–8 hours. Monitor the reaction progress via TLC (Eluent: Benzene:Acetone 8:2)[2][2].

  • Precipitation : Once complete, cool the mixture to room temperature and pour it over crushed ice with vigorous stirring to precipitate the crude product [3][1].

Protocol B: Microwave-Assisted Green Synthesis

Microwave-assisted synthesis offers a greener, high-yield alternative by drastically reducing reaction times and solvent usage, driving the equilibrium forward rapidly through localized superheating [6][5].

  • Preparation : Combine equimolar amounts (0.01 mol) of the pyrazole-4-carbaldehyde and the primary amine in a microwave-safe quartz vessel.

  • Solvent & Catalyst : Add 5 mL of absolute ethanol and 1-2 drops of glacial acetic acid.

  • Irradiation : Subject the mixture to microwave irradiation (approx. 300W) at 70–75°C for 15–20 minutes [6][6].

  • Cooling : Allow the vessel to cool to room temperature, inducing the precipitation of the crude Schiff base.

Downstream Processing (The Bisulfite Wash)
  • Filtration : Filter the crude precipitate using a Büchner funnel under vacuum.

  • Aldehyde Scavenging : Wash the filter cake thoroughly with 20 mL of cold, saturated sodium bisulfite solution. This step converts any residual 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde into a water-soluble adduct, effectively removing it from the product matrix[5][4].

  • Final Wash & Drying : Wash the purified crystals with ice-cold distilled water to remove residual salts, then recrystallize from hot ethanol. Dry in a vacuum desiccator.

Data Presentation: Methodological Comparison

ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Time 6 - 8 hours15 - 20 minutes
Solvent Volume 30 mL5 mL
Energy Source Convective HeatingMicrowave Irradiation (300W)
Average Yield 65% - 75%85% - 92%
Purity (Post-Bisulfite) > 98%> 99%
Environmental Impact High solvent wasteGreen chemistry compliant

(Data synthesized from comparative studies on pyrazole Schiff base methodologies [6][5][6])

Reaction Workflow and Mechanism Diagram

G A 3-(2-Chlorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde + Primary Amine B Acid Catalysis (Glacial Acetic Acid) A->B Ethanol Solvent C Nucleophilic Attack (Hemiaminal Formation) B->C Reflux (6h) or Microwave (15m) D Dehydration (-H2O) (Imine Bond Formation) C->D E Crude Schiff Base (Contains Unreacted Aldehyde) D->E F Sodium Bisulfite Wash (NaHSO3 Adduct Formation) E->F Scavenges Aldehyde G Pure Pyrazole Schiff Base (Recrystallized) F->G Vacuum Filtration

Caption: Workflow of pyrazole Schiff base synthesis highlighting the critical sodium bisulfite purification.

Sources

Application

Application Note: Synthesis and Characterization of Pyrazole-Based Schiff Base and Hydrazone Ligands from 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary The pyrazole ring is a highly privileged scaffold in both medicinal chemistry and bioinorganic coordination chemistry[1]. Specifically, 1H-pyrazole-4-carbaldehyde derivatives serve as versatile electrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a highly privileged scaffold in both medicinal chemistry and bioinorganic coordination chemistry[1]. Specifically, 1H-pyrazole-4-carbaldehyde derivatives serve as versatile electrophilic building blocks for the synthesis of Schiff bases (imines) and hydrazones[2]. When coordinated with transition metals such as Cu(II), Co(II), and Ni(II), these pyrazole-tethered ligands exhibit potent biological activities, including antimicrobial, anti-inflammatory, and DNA gyrase inhibitory effects[3][4].

This application note details the rational design, mechanistic principles, and validated experimental protocols for synthesizing bidentate and tridentate ligands using 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde as the core precursor.

Mechanistic Insights & Substrate Rationale

The selection of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde as a starting material is driven by specific stereoelectronic advantages:

  • The Vilsmeier-Haack Origin: The aldehyde is typically accessed via the Vilsmeier-Haack reaction of 1-(2-chlorophenyl)ethanone methylhydrazone[2]. The Vilsmeier reagent (POCl₃/DMF) facilitates simultaneous cyclization and formylation, yielding the 4-carbaldehyde exclusively due to the high electron density at the C4 position of the pyrazole ring.

  • Steric and Electronic Effects of the ortho-Chloro Group: The bulky chlorine atom at the ortho position of the phenyl ring induces a significant dihedral twist, forcing the phenyl ring out of coplanarity with the pyrazole core. This non-planar geometry prevents π -stacking aggregation in solution and provides a unique steric shielding effect when the resulting ligand coordinates to a metal center, often dictating the stereochemistry of the final metal complex.

  • N-Methyl Directing Group: Unlike 1H-unsubstituted pyrazoles which are prone to annular tautomerism, the N-methyl group locks the molecule into a single tautomeric form[5]. This structural rigidity simplifies NMR characterization and ensures uniform coordination geometry during metal complexation.

  • Azomethine Formation: The aldehyde at the 4-position is highly reactive toward primary amines and hydrazides. The condensation is catalyzed by trace Brønsted acids (like glacial acetic acid), which protonate the carbonyl oxygen to enhance its electrophilicity[6].

Synthetic Workflow Visualization

Workflow A 1-(2-Chlorophenyl) ethanone B Hydrazone Intermediate A->B Methylhydrazine (Condensation) C 3-(2-Chlorophenyl)- 1-methyl-1H-pyrazole- 4-carbaldehyde B->C POCl3, DMF (Vilsmeier-Haack) D Schiff Base Ligand (Bidentate N,O) C->D o-Aminophenol EtOH, H+ E Hydrazone Ligand (Tridentate O,N,O) C->E Acid Hydrazide EtOH, H+ F Transition Metal Complexes D->F M(OAc)2 E->F M(OAc)2

Synthetic workflow for pyrazole-based ligands and their transition metal complexes.

Experimental Protocols

The following protocols outline the synthesis of a bidentate Schiff base and a tridentate hydrazone ligand. Both protocols rely on a self-validating precipitation mechanism: the starting materials are highly soluble in hot ethanol, whereas the extended conjugated system of the product drastically reduces its solubility, driving the reaction forward via Le Chatelier's principle and allowing for simple isolation by filtration[7][8].

Protocol A: Synthesis of Bidentate Schiff Base Ligand (N,O Coordination)

Target: 2-(((3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl)methylene)amino)phenol

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (10 mmol) in 20 mL of absolute ethanol. Causality: Absolute ethanol is critical to prevent the hydrolysis of the reversible imine bond.

  • Amine Addition: Add o-aminophenol (10 mmol) to the stirring solution. The o-aminophenol provides a hydroxyl group adjacent to the forming imine, creating a stable bidentate chelating pocket[5].

  • Catalysis: Add 2–3 drops of glacial acetic acid. Causality: The acid lowers the pH to ~4.5, protonating the carbonyl oxygen to accelerate nucleophilic attack. Excess acid must be avoided, as it will protonate the amine, rendering it non-nucleophilic.

  • Reflux: Attach a reflux condenser and heat the mixture in a water bath at 75–80 °C for 4–6 hours. Monitor the reaction progress via TLC (Eluent: Benzene/Acetone 8:2)[7].

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then pour it over 50 g of crushed ice.

  • Purification: Filter the resulting solid precipitate under vacuum. Wash the filter cake with cold saturated sodium bisulfite solution (to remove any unreacted aldehyde) followed by cold water. Recrystallize from hot ethanol to yield the pure Schiff base.

Protocol B: Synthesis of Tridentate Hydrazone Ligand (O,N,O Coordination)

Target: N'-((3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl)methylene)benzohydrazide

  • Preparation: Dissolve the pyrazole-4-carbaldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Hydrazide Addition: Add benzhydrazide (10 mmol) to the solution. Hydrazides are generally less nucleophilic than anilines due to the electron-withdrawing carbonyl group; however, the α -effect of the adjacent nitrogen compensates for this, allowing smooth condensation.

  • Reflux & Isolation: Add catalytic glacial acetic acid and reflux for 6–8 hours. The bulky ortho-chloro group on the pyrazole substrate may necessitate the slightly longer reaction time due to steric hindrance[8]. Cool to room temperature, filter the precipitated hydrazone, and recrystallize from a methanol/dichloromethane mixture.

Quantitative Data & Characterization Summary

Validation of the synthesized ligands is primarily achieved through FTIR and 1 H NMR spectroscopy. The disappearance of the aldehyde carbonyl stretch (~1680 cm −1 ) and the appearance of a sharp azomethine ( νC=N​ ) stretch confirm successful condensation[3][7].

Ligand TypeAmine/Hydrazide PartnerReaction Time (h)Typical Yield (%)IR νC=N​ (cm −1 ) 1 H NMR CH=N ( δ ppm)
Bidentate (N,O) o-Aminophenol4.582 - 88%1610 - 16258.50 - 8.75 (s, 1H)
Bidentate (N,S) 2-Aminothiophenol5.075 - 80%1605 - 16158.60 - 8.80 (s, 1H)
Tridentate (O,N,O) Benzhydrazide6.578 - 85%1595 - 16108.20 - 8.45 (s, 1H)
Tridentate (O,N,O) Dehydroacetic acid hydrazide8.070 - 75%1600 - 16208.30 - 8.60 (s, 1H)

Note: The highly deshielded singlet in the 1 H NMR spectrum (typically >8.2 ppm) is the definitive hallmark of the azomethine proton. The N-methyl protons of the pyrazole ring typically appear as a sharp singlet around 3.80 - 4.00 ppm.

References

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol Source: SciSpace URL:[Link]

  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol Source: ResearchGate URL:[Link]

  • SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS Source: Rasayan Journal of Chemistry URL:[Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics Source: RSC Publishing URL:[Link]

  • Synthesis and antibacterial screening of schiff bases derived from 3-(5- bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction: The Strategic Value of a Versatile Pyrazole Scaffold The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and clinical candidates.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Versatile Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a stable, aromatic scaffold that can be readily functionalized to modulate physiochemical properties and engage with biological targets. The subject of this guide, 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde , is a particularly valuable synthetic intermediate. This molecule is strategically designed for diversification:

  • The pyrazole core provides a robust and biologically relevant framework.

  • The aldehyde at the C4-position is a versatile handle for subsequent transformations such as reductive amination, oxidation, or condensation reactions.

  • The 2-chlorophenyl group at the C3-position serves as a prime electrophilic partner for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.

This document provides detailed protocols and expert insights into four major classes of cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck-Mizoroki, and Buchwald-Hartwig—as applied to this key pyrazole building block. The methodologies described herein are designed to be robust and adaptable, empowering researchers in drug discovery and chemical biology to rapidly generate diverse libraries of novel compounds.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][4] For our substrate, this reaction allows for the direct replacement of the chlorine atom with a new aryl or heteroaryl moiety, a critical transformation for structure-activity relationship (SAR) studies.

Mechanistic Rationale

The catalytic cycle, shown below, is a well-established sequence of three key steps: oxidative addition of the Pd(0) catalyst to the aryl chloride, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) species.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting for less reactive aryl chlorides.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Waste B(OH)₂(X) + Base-H⁺ Trans->Waste RedEl->Pd0 Reductive Elimination Product Ar-R (Coupled Product) RedEl->Product ArX 3-(2-Cl-Ph)-Pyrazole (Ar-Cl) ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with phenylboronic acid.

Materials:

  • 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), finely ground

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add this catalyst/ligand mixture to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This step is crucial as the active Pd(0) catalyst and phosphine ligands are susceptible to oxidation.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Presentation: Typical Suzuki-Miyaura Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield RangeReference
Arylboronic acidsPd(OAc)₂ (2)SPhos (4)KFToluene/H₂O80Good-Excellent[1]
Arylboronic acidsPd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)K₃PO₄Dioxane/H₂O100Good-Excellent[4][5]
Heteroarylboronic acidsPdCl₂(dppf) (3)-K₂CO₃DMF/H₂O90Good[1]
AryltrifluoroboratesPd(OAc)₂ (2)PCy₃ (4)Cs₂CO₃THF/H₂ORT - 60Good-Excellent[4]

Sonogashira Coupling: Introduction of Alkynyl Functionality

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[6] This reaction is invaluable for extending the molecular framework, introducing rigidity, and providing a reactive alkyne handle for further chemistry, such as "click" reactions (Huisgen cycloadditions) or cyclization cascades.[7][8]

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt. The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, delivering the alkynyl group to the palladium center before the final reductive elimination step.[1]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) RedEl Ar-Pd(II)(C≡CR)L₂ OxAdd->RedEl Transmetalation RedEl->Pd0 Reductive Elimination Product Ar-C≡C-R RedEl->Product CuCl Cu(I)Cl CuAcet Cu(I)-C≡CR CuCl->CuAcet Deprotonation CuAcet->OxAdd Delivers Acetylide CuAcet->CuCl Transmetalation Alkyne R-C≡C-H + Base Alkyne->CuAcet

Caption: Interlinked Palladium and Copper cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

Objective: To couple 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with phenylacetylene.

Materials:

  • 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous

  • DMF or THF, anhydrous

  • Argon or Nitrogen gas supply

  • Reaction vessel with stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel, add 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).

  • Inert Atmosphere: Seal the vessel, and purge with an inert gas for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (or THF) followed by anhydrous triethylamine (2.0-3.0 equiv). Stir for 5 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C. For less reactive aryl chlorides, heating is often necessary.

  • Monitoring: Monitor the reaction by TLC. The formation of amine salts (e.g., triethylammonium chloride) may be observed as a precipitate.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Typical Sonogashira Conditions
Alkyne TypeCatalyst System (mol%)BaseSolventTemp (°C)Yield RangeReference
ArylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (4)TEATEARTHigh[1]
AlkylacetylenePd(PPh₃)₂Cl₂ (5) / CuI (2)(Methyl)hydrazineTHF/H₂ORTExcellent[9]
VariousPd(PPh₃)₂Cl₂ / CuITriethylamine--High[10]
Copper-Free[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSORT - 60Good-High[6]

Heck-Mizoroki Reaction: Aryl Vinylation

The Heck-Mizoroki reaction creates a C-C bond between an aryl halide and an alkene, effectively installing a vinyl group on the aromatic ring.[11][12] This transformation is a powerful method for synthesizing styrenyl derivatives and other substituted olefins, which are important pharmacophores and precursors for further synthetic manipulations.

Mechanistic Rationale

The Heck reaction begins with the oxidative addition of Pd(0) to the aryl chloride. The resulting Pd(II) complex then undergoes migratory insertion with the alkene partner. This is followed by a crucial β-hydride elimination step, which releases the vinylated product and forms a palladium-hydride species. The final step involves reductive elimination of HX with the aid of a base, regenerating the Pd(0) catalyst.[11] The regioselectivity of the insertion and the stereoselectivity of the elimination typically result in the formation of the trans-alkene product.[11]

Heck_Mizoroki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition Insertion Alkene-Pd Complex OxAdd->Insertion Alkene Insertion Elimination H-Pd(II)(Cl)L₂ Insertion->Elimination β-Hydride Elimination Product Ar-Vinyl (Coupled Product) Insertion->Product Product Release Elimination->Pd0 Base-assisted Reductive Elimination Waste Base-H⁺Cl⁻ Elimination->Waste ArX 3-(2-Cl-Ph)-Pyrazole (Ar-Cl) ArX->OxAdd Alkene Alkene (e.g., Styrene) Alkene->Insertion Base Base Base->Elimination

Caption: The catalytic cycle of the Heck-Mizoroki vinylation reaction.

Experimental Protocol: Heck-Mizoroki Reaction

Objective: To couple 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with styrene.

Materials:

  • 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethylphosphite (P(OEt)₃)[13]

  • Triethylamine (TEA) or Sodium acetate (NaOAc)

  • DMF or Acetonitrile, anhydrous

  • Argon or Nitrogen gas supply

  • Sealed reaction tube

Procedure:

  • Vessel Preparation: To a sealable reaction tube, add 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and the phosphine/phosphite ligand (4-10 mol%).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reagent Addition: Under inert atmosphere, add anhydrous DMF, the base (e.g., TEA, 2.0 equiv), and styrene (1.5 equiv).

  • Reaction: Securely seal the tube and place it in a preheated oil bath at 100-140 °C. High temperatures are often required for the Heck reaction, especially with aryl chlorides.

  • Monitoring: Stir the reaction for 12-48 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the vinylated product.

Data Presentation: Typical Heck-Mizoroki Conditions
Alkene PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield RangeReference
AcrylatesPd(OAc)₂ (5)P(OEt)₃ (10)K₂CO₃DMF140Moderate-Good[13]
StyrenesPd(OAc)₂ (5)PPh₃ (10)Et₃NDMF100Moderate-Good[14]
Aryl OlefinsPd(L-proline)₂-K₂CO₃H₂OMWExcellent[11]
VariousPd₂Cl₄(N-het)₂-NaOAcDMF120-160Good-Excellent[14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds by coupling aryl halides with a wide range of amines.[15] This reaction has largely replaced harsher classical methods (e.g., nucleophilic aromatic substitution) and is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.

Mechanistic Rationale

Similar to other cross-coupling reactions, the cycle begins with the oxidative addition of Pd(0) to the aryl chloride. A strong base deprotonates the amine, which then coordinates to the palladium center. Reductive elimination from this palladium-amido complex forms the C-N bond and regenerates the Pd(0) catalyst.[15][16] The use of sterically hindered, bulky phosphine ligands is critical to facilitate the reductive elimination step, which can otherwise be slow.[17]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(Cl)L Pd0->OxAdd Oxidative Addition RedEl Ar-Pd(II)(NR₂)L OxAdd->RedEl Amine Coordination & Deprotonation AmineCoord [Ar-Pd(II)(NHR₂)(Cl)L]⁻ RedEl->Pd0 Reductive Elimination Product Ar-NR₂ RedEl->Product Waste Base-H⁺Cl⁻ RedEl->Waste ArX 3-(2-Cl-Ph)-Pyrazole (Ar-Cl) ArX->OxAdd Amine R₂NH + Base Amine->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig C-N amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with morpholine.

Materials:

  • 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • tBuBrettPhos (2-(Di-tert-butylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous

  • Argon or Nitrogen gas supply

  • Glovebox (recommended for handling base and catalyst)

Procedure:

  • Vessel Preparation (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (1-2 mol%), tBuBrettPhos (3-6 mol%), and sodium tert-butoxide (1.5 equiv). Add the 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 equiv).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 80-110 °C. Stir for 8-24 hours.

  • Monitoring: Track the reaction's progress by LC-MS.

  • Work-up: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and separate the layers.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the aminated product.

Data Presentation: Typical Buchwald-Hartwig Conditions
Amine TypeCatalyst/Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield RangeReference
Secondary AminesPd₂(dba)₃ (1-2)BINAPNaOtBuToluene80-100High[15]
Primary AminesPd(OAc)₂ (2)tBuBrettPhos (3-9)K₃PO₄Dioxane70High[18]
AlkylaminesPd(dba)₂ (2)XPhosK₃PO₄Xylene160 (MW)Good[19]
Ammonia equivalentPd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane100Good[15]

Conclusion

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a powerful and versatile building block for chemical synthesis. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, Heck-Mizoroki, and Buchwald-Hartwig—provide reliable and high-yielding pathways to a vast chemical space. By leveraging these protocols, researchers can efficiently functionalize the C3-position of the pyrazole core, enabling the rapid generation of diverse and novel small molecules essential for advancing drug discovery and materials science programs.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Organic Letters - ACS Publications. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. arkat usa. [Link]

  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Regioselective Approach to Trisubstituted Pyrazoles via Palladium-Catalyzed Oxidative Sonogashira-Carbonylation of Arylhydrazines. Organic Letters - ACS Publications. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. ResearchGate. [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide. Benchchem.
  • Heck Reaction. Organic Chemistry Portal. [Link]

  • heck-mizoroki reaction of 4-iodo-1h-pyrazoles. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]

  • バックワルド・ハートウィグ クロスカップリング (Buchwald-Hartwig Cross Coupling). odos. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC. [Link]

  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

Sources

Application

Application Note: Knoevenagel Condensation Strategies for 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary The synthesis of highly functionalized, pyrazole-tethered heterocycles is a cornerstone of modern drug discovery. Derivatives of pyrazole-4-carbaldehydes are privileged scaffolds that exhibit profound b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, pyrazole-tethered heterocycles is a cornerstone of modern drug discovery. Derivatives of pyrazole-4-carbaldehydes are privileged scaffolds that exhibit profound biological activities, including anticonvulsant, analgesic, and anticancer properties [1, 2]. This application note provides a comprehensive, field-validated guide for performing the Knoevenagel condensation of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with active methylene compounds (e.g., thiazolidine-2,4-dione, barbituric acid, or pyrazolones). By detailing the mechanistic causality and establishing a self-validating experimental workflow, this guide ensures high-yield, stereoselective synthesis for downstream biological evaluation.

Mechanistic Rationale & Stereochemical Causality

Understanding the intrinsic reactivity of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is critical for optimizing the Knoevenagel condensation.

Electrophilic Activation: The ortho-chloro substitution on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I effect). This electronic pull propagates through the pyrazole system, increasing the partial positive charge on the formyl carbon and rendering it highly susceptible to nucleophilic attack.

Stereochemical Control: The steric bulk of the ortho-chloro group plays a pivotal role in the transition state. During the dehydration step of the aldol intermediate, steric repulsion dictates the stereochemical outcome, strongly favoring the formation of the thermodynamically stable isomer (typically the Z-isomer when reacted with cyclic active methylenes) to minimize steric clashes between the pyrazole core and the active methylene moiety.

Catalyst Selection (Causality): Piperidine is selected as the optimal catalyst because its basicity (pKa ~11) is perfectly tuned to deprotonate active methylene compounds without being strong enough to induce unwanted side reactions, such as the Cannizzaro reaction on the aldehyde [1].

Mechanism Step1 Base Deprotonates Active Methylene Step2 Formation of Carbanion (Nucleophile) Step1->Step2 Step3 Nucleophilic Attack on Pyrazole-4-carbaldehyde Step2->Step3 Step4 Aldol Intermediate Formation Step3->Step4 Step5 Dehydration (-H2O) Step4->Step5 Step6 Substituted Alkene (E/Z Isomers) Step5->Step6

Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Synthetic Strategy & Workflow

The standard approach utilizes a refluxing alcohol solvent system. Ethanol is specifically chosen because it readily solubilizes both starting materials at elevated temperatures. However, as the reaction progresses, the resulting highly conjugated pyrazole-tethered hybrid exhibits drastically lower solubility. This causes the product to precipitate out of the solution, which drives the chemical equilibrium forward via Le Chatelier’s principle and allows for straightforward isolation[4].

Workflow A 3-(2-chlorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde C Knoevenagel Condensation (Piperidine, EtOH, Reflux) A->C B Active Methylene (e.g., Thiazolidine-2,4-dione) B->C D Pyrazole-Tethered Hybrid (Target Scaffold) C->D -H2O E Biological Evaluation (Anticonvulsant / Anticancer) D->E

Workflow of Knoevenagel condensation for synthesizing bioactive pyrazole-tethered hybrids.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for two distinct, field-validated synthetic routes [3, 4].

ParameterProtocol A (Conventional)Protocol B (Alternative)
Aldehyde Equivalents 1.0 eq1.0 eq
Active Methylene Eq. 1.0 - 1.1 eq1.0 eq
Catalyst Piperidine (0.1 - 0.2 eq)Ammonium Acetate (1.5 eq)
Solvent Ethanol (Absolute)Toluene
Temperature 78 °C (Reflux)110 °C (Reflux)
Reaction Time 4 - 6 hours5 hours
Average Yield 85 - 90%80 - 85%
Primary Application Highly reactive active methylenesLess reactive methylenes / Dean-Stark required

Experimental Protocols

Protocol A: Conventional Base-Catalyzed Condensation (Ethanol/Piperidine)

This is the primary method for synthesizing pyrazole hybrids with active methylenes like thiazolidine-2,4-dione or pyrazolones [1, 2].

Step 1: Preparation of the Reaction Mixture

  • In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol).

  • Add the active methylene compound (e.g., thiazolidine-2,4-dione) (1.05 mmol).

  • Suspend the mixture in 15 mL of absolute ethanol.

  • Add 2–3 drops (approx. 0.15 mmol) of glacial piperidine.

Step 2: Execution and Reflux

  • Attach a reflux condenser and heat the mixture to 78 °C using an oil bath or heating mantle.

  • Maintain vigorous stirring. The mixture will initially form a clear solution as the reagents dissolve.

  • Continue refluxing for 4 to 6 hours.

Step 3: Self-Validating In-Process Monitoring

  • Visual Cue: The reaction is self-validating. A successful condensation will visually transition from a clear solution to a heavy, brightly colored (yellow to deep orange) suspension as the conjugated product precipitates.

  • TLC Verification: Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The disappearance of the UV-active aldehyde spot (higher Rf) confirms completion.

Step 4: Isolation and Purification

  • Remove the flask from heat and allow it to cool to room temperature.

  • Further cool the mixture in an ice-water bath (0–5 °C) for 30 minutes to maximize precipitation.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with cold ethanol (2 × 5 mL) followed by cold hexane (5 mL) to remove unreacted starting materials and piperidine traces.

  • Recrystallize the crude product from a mixture of DMF-Ethanol (1:2) to obtain analytically pure crystals.

Protocol B: Alternative Condensation (Toluene/Ammonium Acetate)

Used when the active methylene is less reactive, requiring higher temperatures and continuous water removal [3].

  • Combine the aldehyde (1.0 mmol), active methylene (1.0 mmol), and ammonium acetate (1.5 mmol) in 20 mL of anhydrous toluene.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reflux at 110 °C for 5 hours, continuously removing the azeotroped water to drive the reaction.

  • Cool the mixture; the product will precipitate. Filter, wash with hexane, and recrystallize.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde derivative, validate the structure using the following analytical markers:

  • 1 H NMR (400 MHz, DMSO-d 6​ ): The most critical diagnostic signal is the appearance of a singlet integrating to 1H in the downfield region ( δ 7.50 – 8.10 ppm ). This corresponds to the newly formed methine (=CH-) bridge proton. The disappearance of the aldehyde proton signal (~ δ 9.8 - 10.0 ppm) confirms total conversion.

  • FT-IR Spectroscopy: Confirm the disappearance of the strong, sharp aldehyde carbonyl stretch at ~1680 cm −1 . Look for the appearance of α,β -unsaturated carbonyl stretches (typically shifted lower to 1650–1660 cm −1 ) and broad N-H stretches (if applicable to the active methylene used) around 3100–3200 cm −1 .

  • Melting Point: A sharp melting point range ( 2 °C variance) post-recrystallization serves as a rapid, reliable indicator of high purity before proceeding to biological assays.

References

  • Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach. RSC Advances.
  • Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative. Journal of Biomolecular Structure and Dynamics (PubMed).
  • A New 4-Thiazolidinone Derivative (Les-6490) as a Gut Microbiota Modulator: Antimicrobial and Prebiotic Perspectives. Antibiotics (MDPI).
  • Conventional and Non-conventional Synthesis of Novel (4E)-4-((3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1-aryl-1h-pyrazol-4-yl)methylene). JETIR.
Method

In vivo testing protocols for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde derivatives

Application Note: In Vivo Pharmacological Evaluation of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Derivatives Introduction & Pharmacological Rationale The 1H-pyrazole core is a highly privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacological Evaluation of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Derivatives

Introduction & Pharmacological Rationale

The 1H-pyrazole core is a highly privileged scaffold in medicinal chemistry, forming the structural backbone of numerous approved non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib[1][2]. Specifically, 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as a versatile synthetic intermediate. The highly reactive aldehyde functional group at the 4-position enables the synthesis of diverse molecular architectures (e.g., Schiff bases, thiazolidinones) designed to target the cyclooxygenase-2 (COX-2) enzyme[1].

The primary mechanism of action for these pyrazole derivatives is the selective inhibition of COX-2. By occupying the cyclooxygenase active site, these compounds block the conversion of arachidonic acid into prostaglandin H2 (PGH2), thereby halting the downstream synthesis of pro-inflammatory and nociceptive mediators like PGE2[3][4].

Mechanism PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Oxygenation PG Prostaglandins (PGE2, PGI2) COX2->PG Isomerization Effect Inflammation, Edema & Pain PG->Effect Drug Pyrazole-4-carbaldehyde Derivative Drug->COX2 Selective Inhibition

COX-2 inhibition pathway by pyrazole-4-carbaldehyde derivatives.

In Vivo Testing Strategy & Causality

To rigorously evaluate the efficacy of newly synthesized 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde derivatives, a dual-model in vivo strategy is required:

  • Carrageenan-Induced Paw Edema (Rats/Mice): This is the gold standard for acute, non-immune inflammation. We utilize a 1% λ -carrageenan solution because it induces a highly reproducible, biphasic inflammatory response. The late phase (3–5 hours post-injection) is strictly mediated by COX-2 derived prostaglandins, making it the perfect temporal window to assess pyrazole derivatives[5][6].

  • Acetic Acid-Induced Writhing Test (Mice): This model evaluates peripheral analgesic activity. Intraperitoneal injection of acetic acid triggers localized inflammation and the release of arachidonic acid metabolites, resulting in quantifiable abdominal constrictions[7][8].

The Self-Validating System: Every protocol outlined below is designed as a self-validating system. You must include a Vehicle Control (to establish the maximum pathological baseline) and a Positive Control (e.g., Celecoxib at 10 mg/kg). If the positive control fails to produce a statistically significant reduction in edema or writhing compared to the vehicle, the assay run must be invalidated due to procedural error or biological failure[3][9].

Protocol A: Carrageenan-Induced Paw Edema (Anti-Inflammatory Assay)

Materials Required:

  • Wistar rats (150–200 g) or Swiss albino mice (20–25 g).

  • Plethysmometer (water displacement method).

  • 1% λ -carrageenan in sterile 0.9% saline (prepared fresh).

  • Test derivatives, Vehicle (e.g., 0.5% CMC), and Positive Control (Celecoxib).

Step-by-Step Methodology:

  • Acclimatization & Fasting: Acclimatize animals to laboratory conditions for 7 days. Fast the animals for 12 hours prior to the experiment with water ad libitum to ensure uniform gastrointestinal absorption of the oral compounds.

  • Baseline Measurement (Critical Step): Before any intervention, measure the basal volume of the right hind paw of each animal using the plethysmometer. Causality: This ensures each animal serves as its own internal control, mitigating data skew from natural physiological variations in paw size[10].

  • Dosing: Administer the vehicle, positive control, and test derivatives via oral gavage (p.o.).

  • Pre-treatment Incubation: Wait exactly 60 minutes. Causality: This interval allows the pyrazole derivative to undergo absorption and reach peak plasma concentrations ( Cmax​ ) precisely when the inflammatory cascade is initiated[10][11].

  • Induction: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of the 1% carrageenan solution sub-plantar into the right hind paw.

  • Data Collection: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The maximum edema is typically observed around the 4-to-5-hour mark, corresponding to peak COX-2 activity[5].

  • Calculation: Calculate the percentage of edema inhibition using the formula:

    Inhibition(%)=(Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​×100

Protocol B: Acetic Acid-Induced Writhing Test (Peripheral Analgesic Assay)

Materials Required:

  • Swiss albino mice (18–22 g).

  • 0.6% v/v Acetic acid solution in sterile saline.

  • Transparent observation chambers.

Step-by-Step Methodology:

  • Grouping & Dosing: Randomly divide mice into groups of six. Administer the vehicle, standard drug, and test derivatives orally.

  • Pre-treatment Incubation: Wait 30 to 60 minutes to allow for systemic distribution of the pyrazole derivative.

  • Pain Induction: Inject 10 mL/kg of the 0.6% acetic acid solution intraperitoneally (i.p.). Causality: The i.p. route directly exposes the visceral peritoneum to the irritant, rapidly liberating endogenous pain mediators and triggering the writhing reflex[7][8].

  • Observation Window: Immediately place the mouse in the observation chamber. Discard the first 5 minutes (latency period), and then count the number of writhes (abdominal constrictions accompanied by hind limb extension) for the next 20 minutes[11].

  • Calculation: Calculate the percentage of analgesic protection:

    Analgesia(%)=MeanWrithescontrol​MeanWrithescontrol​−MeanWrithestreated​​×100

Experimental Workflow Visualization

Workflow A Animal Acclimatization B Randomization & Grouping A->B C Oral Dosing (Test/Control) B->C D Induction (Carrageenan/Acetic Acid) C->D E Data Collection (Edema/Writhing) D->E F Statistical Analysis E->F

Standardized in vivo workflow for evaluating anti-inflammatory and analgesic efficacy.

Quantitative Data Presentation

To ensure clear comparative analysis across your synthesized library of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde derivatives, summarize your in vivo findings using a standardized matrix. Below is a representative data structure demonstrating expected pharmacological outcomes for a highly active derivative.

Treatment GroupDose (mg/kg, p.o.)Paw Edema Volume at 4h (mL) ± SEMEdema Inhibition (%)Mean Writhes (20 min) ± SEMAnalgesic Protection (%)
Vehicle Control (0.5% CMC) 10 mL/kg0.85 ± 0.04-68.4 ± 3.2-
Celecoxib (Positive Control) 100.32 ± 0.02 62.3%25.1 ± 2.163.3%
Pyrazole Derivative (Low Dose) 250.51 ± 0.0340.0%41.2 ± 2.839.7%
Pyrazole Derivative (High Dose) 500.29 ± 0.02 65.8%22.5 ± 1.967.1%

*p < 0.05, **p < 0.01 compared to Vehicle Control (One-way ANOVA followed by Dunnett’s post-hoc test).

References

  • Inotiv. "Carrageenan Induced Paw Edema (Rat, Mouse)." Inotiv Pharmacology Models.[Link]

  • Morris, C.J. "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology: Inflammation Protocols, Springer Nature.[Link]

  • Scientific Research Publishing. "In-Vivo Models for Management of Pain." SCIRP.[Link]

  • Dove Medical Press. "Evaluation of Analgesic and Anti-inflammatory Potential of 80% Methanol Leaf Extract of Otostegia integrifolia." Journal of Pain Research.[Link]

  • Sharma et al. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega.[Link]

  • Xu et al. "Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years." Acta Pharmaceutica Sinica B, NIH.[Link]

  • Rouzer, C.A., & Marnett, L.J. "Structural and Functional Basis of Cyclooxygenase Inhibition." Chemical Reviews, ACS Publications.[Link]

  • Hwang et al. "Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats." Journal of Biological Engineering, NIH.[Link]

  • Abdellatif et al. "Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones." Journal of Enzyme Inhibition and Medicinal Chemistry, NIH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific synthetic bottlenecks associa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific synthetic bottlenecks associated with 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

The synthesis of this specific pyrazole core is notoriously complicated by the steric hindrance of the ortho-chloro substituent and the regioselectivity challenges inherent to forming 1,3-disubstituted pyrazoles. This guide bypasses outdated methodologies, focusing entirely on the highly efficient Vilsmeier-Haack cyclization of hydrazones to ensure high yield, absolute regiocontrol, and scalable purity.

Mechanistic Workflow

Understanding the reaction pathway is critical for troubleshooting. The Vilsmeier-Haack cyclization is not a single step; it is a cascade involving bis-formylation, cyclization, and a highly sensitive hydrolysis phase.

G A 2-Chloroacetophenone C Hydrazone Intermediate A->C Condensation (MeOH, H+) B Methylhydrazine B->C E Chloroiminium Intermediate C->E Bis-formylation & Cyclization D Vilsmeier Reagent (POCl3 + DMF) D->E F 3-(2-chlorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde E->F Hydrolysis (NaHCO3, H2O)

Reaction pathway for the regioselective synthesis of the target pyrazole-4-carbaldehyde.

Troubleshooting Guides & FAQs

Q1: Regioselectivity — When synthesizing the pyrazole core, I frequently obtain a mixture of 1-methyl-3-(2-chlorophenyl) and 1-methyl-5-(2-chlorophenyl) isomers. How can I exclusively isolate the 3-aryl isomer? A: This is a classic failure point when building the pyrazole ring from an enaminone (e.g., 3-(dimethylamino)-1-(2-chlorophenyl)prop-2-en-1-one). The two nucleophilic nitrogens of methylhydrazine attack the dielectrophilic enaminone competitively, leading to mixed isomers.

  • The Solution: Abandon the enaminone route. Instead, utilize the Vilsmeier-Haack cyclization of hydrazones. By first condensing 2-chloroacetophenone with methylhydrazine, you lock in the regiochemistry. When subjected to the Vilsmeier reagent, the terminal methyl group of the acetophenone-derived hydrazone undergoes bis-formylation and cyclizes with the N-methyl group, exclusively yielding the 1-methyl-3-(2-chlorophenyl) architecture, as demonstrated in recent studies on1[1].

Q2: Yield Optimization — My Vilsmeier-Haack cyclization stalls at ~55-60% yield. How can I drive this reaction to completion despite the steric hindrance of the ortho-chloro group? A: The steric bulk of the ortho-chloro substituent impedes the initial electrophilic attack by the bulky chloromethyleniminium ion. Standard protocols using 3.0 equivalents of POCl₃ fail to push the equilibrium forward.

  • The Solution: You must alter the thermodynamic driving force.

    • Increase Reagent Equivalents: Methodologies show that increasing POCl₃ from 3.0 to 10.0 equivalents can improve formyl pyrazole yields from 60% to over 90% by overwhelming the steric hindrance[2].

    • Microwave Irradiation: Transitioning from conventional heating (80 °C for 4–6 hours) to microwave-assisted synthesis drastically accelerates the cyclization. Microwave irradiation reduces reaction times to 5–10 minutes while boosting yields significantly[3].

Q3: Workup & Hydrolysis — TLC shows complete consumption of the hydrazone, but after aqueous workup, my isolated yield is low, and I detect unformylated pyrazole. What is happening? A: The Vilsmeier-Haack reaction does not directly produce the aldehyde; it produces a stable chloroiminium intermediate [4]. If the workup is rushed or conducted at the wrong pH, this intermediate fails to fully hydrolyze or degrades.

  • The Solution: The hydrolysis step must be deliberate. Pour the reaction mixture over crushed ice and slowly neutralize with saturated aqueous NaHCO₃ until the pH reaches exactly 7.0–7.5. Do not use strong bases like NaOH , which can trigger base-catalyzed degradation. Stir the neutralized mixture at room temperature for at least 2–4 hours to ensure the water-soluble iminium salt fully converts into the insoluble pyrazole-4-carbaldehyde precipitate.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how modifying the Vilsmeier-Haack parameters directly impacts the yield and purity of the target molecule.

MethodPOCl₃ EquivalentsTemperature / TimeYield (%)Purity Profile
Conventional (Standard) 3.0 eq80 °C / 4–6 h55 – 60%Moderate (Contains unreacted hydrazone)
Conventional (Optimized) 10.0 eq80 °C / 6 h~85%High (Complete conversion)
Microwave-Assisted 3.0 eq150 W / 5–10 min88 – 92%Very High (Clean baseline on TLC)
Validated Experimental Protocol: Microwave-Assisted Cyclization

Self-Validating System: This protocol relies on TLC tracking and precise pH control during hydrolysis to ensure high yield and purity.

Step 1: Preparation of the Vilsmeier-Haack Reagent

  • Action: Charge a dry, round-bottom flask with anhydrous DMF (5.0 mL/mmol of hydrazone) and cool to 0 °C in an ice bath.

  • Action: Add POCl₃ (3.0 equivalents for microwave, up to 10.0 for conventional) dropwise over 15 minutes under an inert atmosphere (N₂/Ar).

  • Causality: The highly exothermic reaction forms the active chloromethyleniminium ion. The ice bath prevents premature thermal decomposition of the reagent.

Step 2: Hydrazone Addition & Cyclization

  • Action: Slowly add the pre-formed (E)-1-(1-(2-chlorophenyl)ethylidene)-2-methylhydrazine (1.0 eq) to the cold Vilsmeier reagent.

  • Action: Transfer the mixture to a microwave reactor. Irradiate at 150 W (maintaining 70–80 °C) for 5–10 minutes.

  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot should completely disappear, replaced by a highly polar baseline spot (the chloroiminium salt).

Step 3: Controlled Hydrolysis

  • Action: Pour the reaction mixture over crushed ice (approx. 20 g/mmol ).

  • Action: Slowly add saturated aqueous NaHCO₃ until the pH reaches exactly 7.0–7.5.

  • Causality: The iminium intermediate requires water to hydrolyze into the final aldehyde. NaHCO₃ neutralizes the HCl generated during the reaction without causing base-catalyzed degradation of the pyrazole ring.

  • Validation: Stir vigorously at room temperature for 2–4 hours. A pale yellow precipitate will gradually form as the water-soluble iminium salt converts to the insoluble 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Step 4: Isolation

  • Action: Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol if necessary.

References
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes , PMC. 1

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent , RSC Advances. 2

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones , Taylor & Francis.3

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis , Thieme Connect.4

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay development. Working with 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde presents distinct challenges. As a highly lipophilic pyrazole derivative lacking ionizable functional groups at physiological pH, traditional solubility enhancement techniques (like pH adjustment) are ineffective.

This technical bulletin provides self-validating protocols and troubleshooting steps to resolve both kinetic and thermodynamic solubility failures, ensuring rigorous scientific integrity in your in vitro and in vivo workflows.

Diagnostic Overview

Before altering your assay, you must determine whether your solubility failure is kinetic (a temporary solvent crash) or thermodynamic (an absolute limit of the compound's solvability).

SolubilityWorkflow Start Compound Precipitation or Inconsistent Assay Readouts CheckDMSO Occurs upon dilution from DMSO stock? Start->CheckDMSO Kinetic Kinetic Solubility Limit (Solvent Crash) CheckDMSO->Kinetic Yes Thermo Thermodynamic Solubility Limit (High Lipophilicity) CheckDMSO->Thermo No Sol1 Implement Step-Wise Dilution Protocol Kinetic->Sol1 Sol2 Formulate with HP-β-CD or Surfactants Thermo->Sol2

Diagnostic decision tree for identifying and resolving kinetic vs. thermodynamic solubility issues.

Troubleshooting & FAQs

Q1: Why does 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde precipitate immediately when diluted from a 10 mM DMSO stock into PBS? Root Cause (Causality): This is a classic "solvent crash" driven by kinetic solubility limits. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the hydrophobic pyrazole derivative momentarily exceeds its aqueous solubility limit before it can disperse, causing rapid nucleation and precipitation. Resolution: Avoid direct high-fold dilutions (e.g., 1:1000 in a single step). Instead, use a step-wise "indirect dosing" procedure. Pre-mixing the DMSO stock with an intermediate volume of assay medium under vigorous agitation prevents the localized concentration gradients that trigger nucleation 1.

Q2: Since pH adjustment won't work for this neutral molecule, how can I improve its baseline thermodynamic solubility for steady-state in vitro assays? Root Cause (Causality): The crystalline lattice energy and the hydrophobicity of the chlorophenyl and methyl groups make aqueous solvation thermodynamically unfavorable. Resolution: We recommend host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the chlorophenyl-pyrazole core, while its heavily hydroxylated exterior ensures excellent aqueous solubility. Research on pyrazole derivatives demonstrates that HP-β-CD complexation significantly amplifies stability and aqueous bioavailability without altering the compound's intrinsic pharmacology 2.

Q3: My biological assay readouts are highly variable between replicates, but the solution looks completely clear to the naked eye. What is happening? Root Cause (Causality): You are likely experiencing colloidal aggregation. Highly lipophilic compounds often form sub-visible aggregates (colloids) in the 100–500 nm range. These colloids sequester the active compound, reducing the actual concentration of "free" drug available to bind your target, leading to false negatives or erratic dose-response curves. Resolution: Visual inspection is insufficient, as the human eye cannot detect particles below ~10 µm. Implement nephelometry (light scattering) to validate true solubility. Nephelometry measures the Tyndall effect of a transmitted laser beam, providing a highly sensitive, quantitative assessment of sub-visible particulate formation 3.

Quantitative Data Presentation

Table 1: Comparison of Solubilization Strategies for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Solubilization StrategyEstimated Aqueous LimitPrimary MechanismBest ApplicationDrawbacks
Direct Aqueous Buffer < 1 µMNone (Intrinsic)Baseline referenceUnusable for most biological assays
1% DMSO (Co-solvent) 5 - 10 µMDisrupts water hydrogen bonding networkHigh-throughput screeningRisk of solvent crash; DMSO toxicity in sensitive cells
0.01% Tween-20 20 - 50 µMMicellar encapsulationBiochemical/Enzymatic assaysMay interfere with lipid-based targets or membranes
20 mM HP-β-CD > 500 µMHost-guest inclusion complexationCell-based assays, in vivo dosingRequires preparation time; potential binding competition

Validated Experimental Protocols

Protocol A: Optimized Step-Wise DMSO Dilution (Preventing Solvent Crash)

Self-Validating Principle: By reducing the concentration gradient during the aqueous transition, nucleation kinetics are suppressed, keeping the compound in a metastable supersaturated state long enough for the assay duration.

  • Stock Preparation: Prepare a 10 mM stock of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in 100% anhydrous DMSO. Store desiccated at -20°C.

  • Intermediate Pre-mix: In a glass vial, add 900 µL of intermediate buffer (e.g., PBS containing 0.1% Tween-20 or 1% BSA).

  • Vortex Addition: While vigorously vortexing the intermediate buffer, add 100 µL of the 10 mM DMSO stock dropwise. Critical: Do not add the buffer to the DMSO; always add the organic phase to the aqueous phase to control the diffusion rate.

  • Sonication: Sonicate the 1 mM intermediate solution in a 37°C water bath for 5 minutes to ensure complete dispersion.

  • Final Dosing: Dilute the intermediate solution 1:100 into your final assay media (yielding a 10 µM final concentration with 0.1% DMSO).

Protocol B: Preparation of HP-β-CD Inclusion Complex

Self-Validating Principle: Co-precipitation ensures molecular-level mixing of the host and guest, driving the equilibrium toward the complexed state before locking it in via lyophilization.

HPBCD_Protocol Step1 Dissolve HP-β-CD in HPLC Water Step3 Dropwise Addition Under Stirring Step1->Step3 Step2 Dissolve Pyrazole in Methanol Step2->Step3 Step4 Evaporate Solvent (Rotovap) Step3->Step4 Step5 Lyophilize to Powder Step4->Step5

Workflow for generating HP-β-CD inclusion complexes to enhance thermodynamic solubility.

  • Host Solution: Dissolve HP-β-CD in HPLC-grade water to a concentration of 20 mM.

  • Guest Solution: Dissolve 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in a minimal volume of methanol (e.g., 10 mg/mL).

  • Complexation: Under continuous magnetic stirring at room temperature, add the methanolic guest solution dropwise into the aqueous HP-β-CD solution.

  • Equilibration: Cover the vial loosely and stir for 24–48 hours to allow the host-guest equilibrium to fully establish.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator at 35°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours to obtain a dry, highly water-soluble inclusion complex powder ready for direct dissolution in assay buffers.

References

  • Title: Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays Source: ACS Publications URL: [Link]

  • Title: Improved bioactivities of curcumin pyrazole and its HPbCD inclusion complex compared to curcumin Source: Indian Academy of Sciences URL: [Link]

  • Title: Solubility Determination of Chemicals by Nephelometry Source: JRC Publications Repository URL: [Link]

Sources

Troubleshooting

Best purification and chromatography techniques for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Technical Support Center: Purification of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde This guide provides a comprehensive technical overview of the most effective purification and chromatography techniques for...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive technical overview of the most effective purification and chromatography techniques for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1152508-67-2).[1] Designed for researchers and drug development professionals, this document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde?

A1: The two most effective and widely applicable methods are flash column chromatography on silica gel and recrystallization . For achieving the highest purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the preferred technique. The choice depends on the initial purity of the crude material, the nature of the impurities, and the required final purity.

Q2: What are the common impurities I should expect from the synthesis?

A2: This compound is typically synthesized via the Vilsmeier-Haack reaction.[2][3][4][5][6] Consequently, common impurities include:

  • Unreacted Starting Materials: Such as the corresponding N-methyl-3-(2-chlorophenyl)pyrazole.

  • Vilsmeier Reagent Byproducts: Residual DMF or phosphorus-containing species, usually removed during aqueous workup.

  • Chlorinated Byproducts: The Vilsmeier reagent can occasionally act as a chlorinating agent, especially at higher temperatures, leading to undesired chlorination on the pyrazole or phenyl ring.[2][3]

  • Over-reaction Products: In some cases, di-formylation or other side reactions can occur under harsh conditions.[2]

Q3: How do I choose between column chromatography and recrystallization?

A3:

  • Column Chromatography is ideal for separating the target compound from impurities with different polarities. It is the best choice when dealing with a complex mixture of byproducts or when the impurities are structurally similar to the product.[7]

  • Recrystallization is an excellent final purification step to remove minor impurities and obtain a highly crystalline, solvent-free product. It is most effective when the crude product is already of moderate purity (>85-90%) and a suitable solvent system can be found where the compound has high solubility when hot and low solubility when cold.[8] Often, the best results are achieved by first performing column chromatography and then recrystallizing the pooled, product-containing fractions.[2]

Q4: When should I consider using preparative HPLC?

A4: Preparative HPLC is recommended when:

  • Extremely high purity (>99.5%) is required, for example, for analytical standard preparation or late-stage pharmaceutical development.

  • Impurities are very closely related in structure and polarity to the desired compound and cannot be separated by standard column chromatography.

  • Only small quantities of material need to be purified. Reversed-phase HPLC (RP-HPLC) is particularly effective for this class of compounds.[9]

Purification Workflows & Methodologies

The general workflow for purifying 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves an initial purification by flash chromatography followed by a final polishing step via recrystallization.

Purification_Workflow crude Crude Product (Post-Workup) column Flash Column Chromatography (Silica Gel) crude->column fractions Combine Pure Fractions (TLC Analysis) column->fractions recrystallize Recrystallization fractions->recrystallize hplc Preparative HPLC (Optional, High Purity) fractions->hplc If impurities persist final_product Pure Crystalline Product (>99% Purity) recrystallize->final_product hplc->final_product

Caption: General purification workflow for the target compound.

Protocol 1: Flash Column Chromatography

This protocol is designed to separate the target aldehyde from less polar starting materials and more polar byproducts.

1. Preparation:

  • Stationary Phase: Standard silica gel (40-63 µm particle size).

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. A mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate) is typically effective.[2][10]

  • Determine Optimal Solvent Ratio: Use Thin Layer Chromatography (TLC) to find a solvent system that gives the target compound an Rf value of approximately 0.25-0.35 . Start with a ratio like 4:1 Hexane:Ethyl Acetate (20% EtOAc) and adjust as needed.

2. Column Packing:

  • Use the "wet packing" method to ensure a uniform column bed and prevent air bubbles, which can lead to poor separation.[7] Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

4. Elution and Fraction Collection:

  • Begin elution with the selected solvent system. A gradient elution, where the proportion of ethyl acetate is slowly increased, can improve separation between closely eluting compounds.[7]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This method is used to obtain a high-purity, crystalline final product after chromatography.

1. Solvent Selection:

  • The key is to find a solvent or solvent pair in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Ethanol, isopropanol, or an ethanol/water mixture are excellent starting points for pyrazole derivatives.[11][12]

  • Testing: Place a small amount of the compound in a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve when heated, the solvent is unsuitable. The ideal solvent will dissolve the compound only upon heating.[13]

2. Procedure:

  • Place the compound from chromatography into an Erlenmeyer flask.

  • Add the minimum amount of hot solvent dropwise while heating until the compound just dissolves completely.[8]

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8][13]

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

3. Crystal Collection:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Dry the crystals under vacuum to obtain the final, pure product.

Troubleshooting Guide

Column Chromatography Issues

Troubleshooting_Column_Chromatography start Problem: Poor Separation q1 Is Rf value optimal (0.25-0.35)? start->q1 q2 Is there streaking or tailing on TLC? start->q2 q3 Are spots too close together (ΔRf small)? start->q3 ans1_low Rf too low (<0.2) q1->ans1_low No ans1_high Rf too high (>0.4) q1->ans1_high No ans2_yes Yes q2->ans2_yes ans3_yes Yes q3->ans3_yes sol1_low Solution: Increase eluent polarity (more Ethyl Acetate) ans1_low->sol1_low sol1_high Solution: Decrease eluent polarity (more Hexane) ans1_high->sol1_high sol2 Cause: Compound may be too polar, acidic silica interaction, or overload. Solutions: 1. Add 0.5-1% Triethylamine (TEA) to eluent. 2. Use less concentrated sample. 3. Consider neutral alumina column. ans2_yes->sol2 sol3 Solution: 1. Use a shallower solvent gradient. 2. Try a different solvent system (e.g., Dichloromethane/Methanol). 3. Use a longer column or finer silica. ans3_yes->sol3

Caption: Troubleshooting logic for poor column chromatography separation.

Q: My compound is streaking on the TLC plate and the column, leading to poor separation. What is the cause? A: Streaking is common for nitrogen-containing heterocyclic compounds like pyrazoles. It often indicates an interaction with the acidic silanol groups on the silica gel surface. It can also be caused by applying too much sample.

  • Solution 1 (Chemical): Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to your eluent system.[14] This deactivates the acidic sites on the silica, preventing strong adsorption and reducing tailing.

  • Solution 2 (Physical): Ensure you are not overloading the column. Use the 1:100 rule as a guideline (1g of crude product per 100g of silica).

  • Solution 3 (Alternative Stationary Phase): If the issue persists, consider using a less acidic stationary phase like neutral alumina.[14]

Q: I can't achieve baseline separation between my product and an impurity. How can I improve resolution? A: Improving resolution requires optimizing several factors.

  • Optimize the Mobile Phase: Test different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.

  • Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This sharpens peaks and can enhance the separation of closely eluting compounds.[7]

  • Adjust Physical Parameters: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and, therefore, the resolving power.

Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals. What should I do? A: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.

  • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly more dilute. Then, allow it to cool much more slowly. Seeding the solution with a previously formed crystal can also encourage crystallization over oiling.

Q: No crystals have formed, even after cooling in an ice bath. How can I induce crystallization? A: This indicates the solution may be too dilute or that there is a high activation energy barrier to nucleation.

  • Solution 1 (Induce Nucleation): Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound.

  • Solution 2 (Increase Concentration): If nucleation techniques fail, carefully evaporate some of the solvent to increase the concentration of the compound and attempt the slow cooling process again.

Data Summary Table

The following table provides starting points for purification solvent systems. The optimal ratios must be determined empirically via TLC analysis.

Purification TechniqueStationary PhaseRecommended Solvent SystemKey Considerations
Flash Chromatography Silica GelHexane / Ethyl Acetate (e.g., starting at 9:1, moving to 4:1)Aim for a product Rf of 0.25-0.35. Add 0.5-1% Triethylamine if streaking occurs.[14]
Recrystallization NoneEthanol, Isopropanol, or Ethanol/Water mixtureDissolve in the minimum amount of hot solvent; cool slowly to promote high-quality crystal growth.[8][13]
Preparative RP-HPLC C18 SilicaWater / Acetonitrile or Water / Methanol (with 0.1% TFA)Excellent for high-purity final product. Trifluoroacetic acid (TFA) improves peak shape for heterocycles.[9]

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • Google Patents. (1966). US3294790A - Method of preparing heterocyclic aldehydes.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up 1H-Pyrazole-4-carbaldehyde Production.
  • BenchChem. (n.d.). Troubleshooting guide for the oximation of heterocyclic aldehydes.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • MDPI. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized...
  • Waters. (n.d.). HPLC Troubleshooting Guide.
  • International Journal of Molecular Sciences. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs.
  • Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF.
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Sapphire Bioscience. (n.d.). 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • Acta Crystallographica Section E. (n.d.). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
  • ResearchGate. (2026, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with isolating and purifying 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbalde...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with isolating and purifying 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde .

As a critical heterocyclic intermediate—typically synthesized via the Vilsmeier-Haack formylation of the corresponding hydrazone[1]—this molecule presents unique downstream processing challenges. The lipophilic 2-chlorophenyl moiety, combined with the polar aldehyde group, creates a complex solubility profile. This dual nature makes the molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out," during cooling or antisolvent crystallization[2].

This guide provides self-validating protocols, thermodynamic causality, and targeted troubleshooting to ensure high-yield, high-purity crystalline recovery.

Physicochemical Profiling & Quantitative Data

Before initiating crystallization, it is critical to understand the thermodynamic boundaries of your system. Oiling out occurs when a supersaturated solution crosses the liquid-liquid binodal curve before the solid-liquid solubility curve. To prevent this, operations must be strictly confined within the Metastable Zone Width (MSZW).

Table 1: Empirical Solubility Matrix

Data represents typical solubility profiles for pyrazole-4-carbaldehyde derivatives in standard process solvents.

Solvent SystemTemp (°C)Solubility (mg/mL)ClassificationCausality / Role in Process
Ethanol (Absolute) 65>250Good SolventDisrupts crystal lattice via H-bonding with the aldehyde.
Ethanol (Absolute) 2045Good SolventRetains impurities in the mother liquor at room temp.
Water (Deionized) 20< 1AntisolventHigh polarity forces the lipophilic chlorophenyl group out of solution.
Heptane 205AntisolventNon-polar; useful for extraction but prone to inducing LLPS if added rapidly.
Ethyl Acetate 20180Extraction SolventIdeal for post-quench phase separation prior to solvent exchange.
Table 2: Critical MSZW & Process Parameters
ParameterTarget ValueCausality / Impact
Cooling Rate 0.1 - 0.2 °C/minPrevents rapid supersaturation spikes, avoiding the LLPS binodal boundary.
Seeding Temperature 45 - 50 °CEnsures seeds do not dissolve while initiating controlled primary nucleation.
Seed Loading 1.0 - 2.0 wt%Provides sufficient surface area to consume supersaturation efficiently.
Hold Time (Post-Seed) 60 - 90 minsAllows the system to equilibrate, preventing secondary nucleation (fines).

Experimental Workflows & Visualizations

Vilsmeier-Haack Quench & Isolation Pathway

Direct crystallization from a Vilsmeier-Haack reaction mixture is a common point of failure. The diagram below outlines the logical progression required to remove reaction byproducts before crystallization can safely begin.

Workflow N1 Vilsmeier-Haack Reaction Mixture N2 Aqueous Quench (pH > 7, < 20°C) N1->N2 N3 Phase Extraction (EtOAc / Heptane) N2->N3 N4 Solvent Exchange (to Ethanol) N3->N4 N5 Controlled Cooling & Seeding N4->N5 N6 Pure Crystalline Product N5->N6

Workflow for quenching and crystallizing pyrazole-4-carbaldehyde intermediates.

Thermodynamic Pathway: Oiling Out vs. Nucleation

Understanding the divergence between a failed experiment (LLPS) and a successful crystallization is vital for troubleshooting.

LLPS S1 Supersaturated Solution S2 Rapid Cooling (High Supersaturation) S1->S2 S5 Slow Cooling + Seeding in MSZW S1->S5 S3 Liquid-Liquid Phase Separation (Oiling Out) S2->S3 S4 Amorphous Solid / Impure Oil S3->S4 S6 Primary Nucleation & Crystal Growth S5->S6 S7 High-Purity Crystals S6->S7

Thermodynamic pathways illustrating oiling out versus controlled nucleation.

Validated Protocol: Anti-Solvent & Cooling Crystallization

This protocol utilizes an Ethanol/Water system, which is standard for purifying substituted pyrazole carbaldehydes[1].

Step 1: Dissolution Suspend the crude 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in 5.0 volumes of absolute Ethanol. Heat the reactor to 65°C under continuous agitation (250 RPM) until complete dissolution is achieved. Causality: Ethanol provides high solubility at elevated temperatures while remaining fully miscible with the aqueous antisolvent.

Step 2: Polishing Filtration Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated, jacketed crystallization vessel. Causality: Removes undissolved impurities and foreign particulates that act as sites for uncontrolled heterogeneous nucleation.

Step 3: Antisolvent Dosing Slowly charge 1.0 volume of deionized water (antisolvent) over 30 minutes via a dosing pump, maintaining the internal temperature at 65°C.

Step 4: Cooling to Seeding Temperature Ramp the temperature down to 50°C at a controlled rate of 0.5°C/min.

Step 5: Seeding (Critical Step) Introduce 1.0 wt% of highly pure, milled seed crystals of the target compound. Hold the temperature at 50°C for 60 minutes. Self-Validation Check: After 30 minutes, the solution should transition from clear to slightly turbid with distinct, suspended crystalline particles. If the solution turns milky, opaque, or forms a sticky layer on the reactor walls, LLPS has occurred, and the batch must be reheated to 65°C to redissolve.

Step 6: Controlled Cooling Cool the suspension from 50°C to 5°C at a linear rate of 0.1°C/min. Causality: A slow cooling profile ensures the system remains within the MSZW, promoting the growth of existing crystal faces rather than triggering secondary nucleation[3].

Step 7: Isolation & Washing Filter the suspension using a Nutsche filter or sintered glass funnel. Wash the wet cake with 2.0 volumes of pre-chilled (5°C) 20% v/v Ethanol/Water. Dry under vacuum at 40°C until constant weight is achieved.

Troubleshooting & FAQs

Q: During cooling, my solution turns into a milky emulsion and forms a sticky paste at the bottom of the reactor. What is happening? A: This is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the rate of supersaturation generation exceeds the nucleation rate, forcing the system to separate into a solute-rich liquid phase and a solvent-rich liquid phase instead of forming a crystalline solid[2]. Because 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has a relatively low melting point and high lipophilicity due to the chlorophenyl ring, it is highly susceptible to LLPS in mixed solvent systems. Solution: Map the Metastable Zone Width (MSZW) using an in-line probe (e.g., FBRM or ReactIR). Reduce the cooling rate to <0.1°C/min and introduce 1-2 wt% seed crystals precisely halfway into the MSZW to induce primary nucleation before the binodal curve is crossed[3].

Q: I am scaling up the crystallization directly from the Vilsmeier-Haack reaction mixture, but my yields are inconsistent and the product is discolored. How can I fix this? A: Direct crystallization after a Vilsmeier-Haack quench is notoriously difficult due to the accumulation of metastable intermediates, such as phosphorodichloridic acid, resulting from incomplete POCl₃ hydrolysis[4]. These phosphorus impurities alter the ionic strength of the aqueous phase, causing premature phase splitting and trapping the pyrazole intermediate in an oily matrix. Solution: Ensure a complete, temperature-controlled aqueous quench (pH > 7 using NaOH) to fully hydrolyze P-Cl bonds before phase extraction. Perform a rigorous phase separation using Ethyl Acetate/Heptane, wash the organic layer with brine, and perform a complete solvent exchange via distillation (e.g., to Ethanol) before initiating crystallization.

Q: The filtered crystals are extremely fine and needle-like, leading to filtration times exceeding 12 hours. How can I improve the crystal habit? A: Fine, needle-like crystals are a symptom of rapid, uncontrolled secondary nucleation. This is often caused by localized high supersaturation zones (e.g., dumping the water antisolvent too quickly or inadequate impeller mixing). Solution: Implement a controlled antisolvent dosing strategy using a programmed pump. Increase the impeller speed to ensure macroscopic mixing, and employ temperature cycling (Ostwald ripening): heat the suspension back up by 5-10°C to dissolve the fines, then cool slowly to allow the remaining larger crystals to grow.

References

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity Oriental Journal of Chemistry URL:[Link]

  • Oiling Out in Crystallization Mettler Toledo URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Organic Process Research & Development URL:[Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates Organic Process Research & Development URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Thermal Stability of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . Designed for researchers, medicinal chemists, and drug development professionals, this guide provides authoritative tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . Designed for researchers, medicinal chemists, and drug development professionals, this guide provides authoritative troubleshooting, step-by-step protocols, and mechanistic insights to ensure the structural integrity of this critical pyrazole building block throughout your synthetic workflows.

Core Chemical Profile

Before troubleshooting, it is critical to understand the physicochemical baseline of the compound. The presence of the carbaldehyde moiety at the 4-position of the pyrazole ring dictates its reactivity, solubility, and degradation pathways[1][2].

Table 1: Physicochemical Properties & Baseline Data

PropertyValue
CAS Number 1152508-67-2[3]
Molecular Formula C11H9ClN2O[3]
Molecular Weight 220.65 g/mol [3]
Physical State Solid (Pale yellow/white crystalline powder)[1][4]
Solubility Soluble in DMF, DMSO, DCM, Alcohols; Insoluble in Water[1]
Storage Temperature 2-8 °C (Short-term), -20 °C (Long-term)[4]

Handling & Experimental Workflows (FAQs)

Q1: What is the optimal solvent system for preparing stock solutions for biological assays or synthesis? A1: The optimal solvents are anhydrous polar aprotic solvents, specifically DMSO or DMF [1]. Causality: The compound is highly soluble in these solvents due to the polarity of the pyrazole core. You should avoid primary alcohols (like methanol or ethanol) for long-term stock solutions. Under slightly acidic conditions, the highly electrophilic carbaldehyde group can reversibly react with alcohols to form hemiacetals or acetals, leading to inconsistent reagent stoichiometry during downstream coupling reactions.

Q2: My compound appears to have shifted from a pale yellow to a darker hue, and the 1H-NMR shows a new broad peak around 11.0-12.0 ppm. What happened? A2: Your compound has undergone auto-oxidation. Causality: The carbaldehyde group is susceptible to oxidation by atmospheric oxygen, especially when catalyzed by light or thermal stress, converting the aldehyde into a carboxylic acid (3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid)[5]. The broad peak at 11.0-12.0 ppm in the NMR spectrum is the highly deshielded carboxylic acid proton.

Q3: Can I use this compound in reductive amination reactions directly, or does it require activation? A3: It can be used directly. Causality: The electron-withdrawing nature of the pyrazole ring and the 2-chlorophenyl group enhances the electrophilicity of the aldehyde carbon. It readily forms Schiff bases (imines) with primary amines, which can then be reduced in situ using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

Storage & Thermal Stability (FAQs)

Q4: How should I store the compound for multi-month drug development campaigns? A4: Store the solid at -20 °C under an inert atmosphere (Argon or Nitrogen) in a desiccator[4]. Causality: Argon is highly recommended over Nitrogen because it is heavier than air. When you purge the vial, Argon blankets the solid powder, effectively displacing oxygen and preventing the auto-oxidation of the carbaldehyde group. Cold storage minimizes the kinetic energy required for any residual thermal degradation pathways.

Q5: Is the compound stable under thermal stress during reflux conditions? A5: Yes, pyrazole-4-carbaldehydes are generally thermally stable under standard reflux conditions (e.g., 70-80 °C)[2], provided the reaction is conducted under a strict inert atmosphere. Causality: Heat alone does not easily cleave the robust pyrazole or aryl-chloride bonds. However, the combination of heat and ambient air exponentially accelerates the oxidation of the aldehyde.

Table 2: Thermal Stress & Degradation Indicators

Stress ConditionPrimary Degradation PathwayAnalytical Indicator (1H-NMR / IR)
Ambient Air (O2) + Light Auto-oxidation to carboxylic acidBroad NMR peak at 11-12 ppm; IR broad OH stretch
Protic Solvents (Acidic) Hemiacetal / Acetal formationLoss of sharp aldehyde singlet (~9.8-10.0 ppm)
Thermal (>100°C in Air) Accelerated oxidation & decompositionDiscoloration (dark brown); multiple NMR baseline peaks

Mandatory Visualizations

StorageWorkflow A Receive Compound (Solid Powder) B Short-Term Use (< 1 week) A->B C Long-Term Storage (> 1 week) A->C D Store at 2-8°C Desiccator B->D E Store at -20°C Argon/N2 Atmosphere C->E F Prepare Stock Solution (DMSO/DMF) D->F E->F G Aliquots at -80°C Protect from Light F->G

Workflow for the handling and storage of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

DegradationPathway A 3-(2-chlorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde (Intact Aldehyde) B Oxidation (O2, Heat, Light) A->B Air Exposure D Schiff Base Formation (Primary Amines) A->D Amine Solvents C 3-(2-chlorophenyl)-1-methyl- 1H-pyrazole-4-carboxylic acid (Degradant) B->C E Imine Derivative (Intended/Unintended Product) D->E

Primary chemical reactivity and auto-oxidation degradation pathway of the carbaldehyde moiety.

Troubleshooting Guide & Step-by-Step Methodologies

Protocol 1: Preparation of Oxygen-Free Stock Solutions

To prevent degradation during high-throughput screening or multi-step synthesis, stock solutions must be rigorously protected from oxygen.

  • Equipment Preparation: Bake amber glass vials at 120 °C for 2 hours to remove residual surface moisture. Purge the cooled vials with Argon gas for 2 minutes prior to use.

  • Solvent Degassing: Use anhydrous, septum-sealed DMSO or DMF. Degas the solvent by bubbling Argon through the liquid for 15-20 minutes (sparging) to displace dissolved oxygen.

  • Dissolution: Weigh the required mass of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde quickly in ambient air, transfer it to the purged amber vial, and seal it immediately. Inject the degassed solvent via a syringe to achieve the desired concentration (e.g., 10-50 mM).

  • Validation (Self-Validating Step): Perform a baseline 1H-NMR scan of a 50 µL aliquot diluted in DMSO-d6. A sharp singlet at ~9.8-10.0 ppm confirms an intact carbaldehyde proton. The complete absence of a broad peak at 11.0-12.0 ppm confirms that no carboxylic acid degradant was formed during preparation.

  • Storage: Aliquot the solution into single-use volumes under an Argon stream, seal with Parafilm, and store at -80 °C.

Protocol 2: Thermal Stress and Forced Degradation Testing

If you suspect a batch has been compromised by improper shipping or storage, use this protocol to quantify degradation.

  • Sample Preparation: Weigh 5 mg of the compound into three separate open glass vials (ambient air exposure) and three hermetically sealed aluminum pans (inert baseline).

  • Thermal Stress Application: Place the open vials in a laboratory oven set to 60 °C, 80 °C, and 100 °C for 48 hours. Keep the sealed pans at the same temperatures as negative controls.

  • Reconstitution: After 48 hours, cool the samples to room temperature in a desiccator. Dissolve each sample in 0.5 mL of deuterated DMSO (DMSO-d6).

  • Analytical Validation (Self-Validating Step): Analyze the samples via LC-MS and 1H-NMR. Compare the integral of the aldehyde proton (~9.9 ppm) against the stable pyrazole core protons. A decrease in the aldehyde integral relative to the core, coupled with the appearance of an [M+16] peak via LC-MS, quantitatively validates the exact extent of thermal auto-oxidation.

References

  • JPSI Online. "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety." Journal of Pharmaceutical and Scientific Innovation, 2013. Available at:[Link]

  • MDPI. "Synthesis of Pyrazolo pyrano oxazoles." Encyclopedia MDPI, 2023. Available at: [Link]

  • Semantic Scholar. "Synthesis of Pyrazole-Carboxamide Derivatives." Article, 2020. Available at: [Link]

Sources

Optimization

Preventing degradation of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde during long-term storage

Document ID: TSC-CMPD-48B2-001 Revision: 1.0 Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-CMPD-48B2-001

Revision: 1.0

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1152508-67-2). The integrity of this compound is critical for reproducible experimental results. The aldehyde functional group, while essential for its synthetic utility, represents the primary site of potential degradation. This document outlines the mechanisms of degradation, provides detailed protocols for prevention, and offers troubleshooting guidance to ensure the long-term stability and purity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The principal vulnerability of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is the aldehyde moiety. The two most common degradation pathways are:

  • Oxidation: The aldehyde group (-CHO) is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This reaction converts the aldehyde to the corresponding, and often unreactive, carboxylic acid (3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid). This is the most common cause of purity loss during storage.[1]

  • Polymerization: Under certain conditions, such as the presence of acidic or basic impurities, aldehydes can undergo self-condensation or polymerization to form trimers or other oligomeric species.[1][2] These byproducts typically have no biological activity and can complicate analytical results.

The pyrazole ring itself is a stable aromatic heterocycle and is generally not susceptible to degradation under standard storage conditions.[3]

Q2: What are the ideal long-term storage conditions?

For optimal stability, the compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, at a reduced temperature. A detailed protocol is provided in this guide, but the key parameters are summarized in the table below.

Q3: How can I visually inspect my sample for signs of degradation?

While visual inspection is not a substitute for analytical qualification, some signs may suggest degradation. The pure compound is typically a crystalline solid (often pale yellow to light brown).[3] Signs of degradation can include:

  • Change in Appearance: Formation of a viscous oil or gummy residue, which may indicate polymerization.[2]

  • Formation of Precipitates: Inconsistent solids may appear if the degradation product (like the carboxylic acid) has different solubility.

  • Significant Color Change: While slight color variations can occur between batches, a progressive darkening over time may indicate decomposition.

Q4: My experimental results have become inconsistent. Could compound degradation be the cause?

Yes. Inconsistent biological or chemical assay results are a classic indicator of reagent degradation. If the purity of your compound has decreased, the effective concentration in your experiments will be lower than calculated, leading to non-reproducible outcomes. If you suspect degradation, you must re-qualify the compound's purity using an appropriate analytical method, such as the HPLC-UV protocol described later in this guide.[4]

Visualizing the Primary Degradation Pathway

The following diagram illustrates the most common degradation mechanism: the oxidation of the aldehyde to a carboxylic acid.

G cluster_main Primary Degradation Pathway: Oxidation Compound 3-(2-chlorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde (Active Aldehyde) Degradant 3-(2-chlorophenyl)-1-methyl- 1H-pyrazole-4-carboxylic acid (Inactive Acid) Compound->Degradant O₂ (Air) Light, Heat, Moisture

Caption: Oxidation of the target aldehyde to its corresponding carboxylic acid.

Troubleshooting Guide: Diagnosing Storage Issues

Use this decision tree to troubleshoot common problems related to compound stability.

G Start Problem: Inconsistent or Failed Experimental Results CheckPurity Action: Perform Purity Analysis (See QC Protocol) Start->CheckPurity PurityOK Is Purity >95%? CheckPurity->PurityOK Degraded Result: Purity is <95%. Compound has degraded. PurityOK->Degraded No NotDegraded Result: Purity is acceptable. PurityOK->NotDegraded Yes Purify Action: Repurify stock via chromatography or procure new batch. Degraded->Purify ReviewStorage Action: Review and improve storage protocol. (See Storage Protocol) Degraded->ReviewStorage TroubleshootAssay Action: Investigate other experimental parameters (e.g., assay protocol, cell viability, other reagents). NotDegraded->TroubleshootAssay

Caption: Troubleshooting workflow for experiments involving the stored compound.

Recommended Protocols

Protocol 1: Optimal Long-Term Storage

This protocol is designed to maximize the shelf-life of the solid compound by minimizing exposure to oxygen, light, and moisture.

Materials:

  • 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (solid)

  • Amber glass vials with PTFE-lined screw caps

  • Source of inert gas (high-purity nitrogen or argon) with tubing

  • Parafilm or vial sealer

  • -20°C freezer (non-cycling/manual defrost preferred)

  • Labeling materials

Procedure:

  • Aliquotting: If you have a large batch, divide the solid material into smaller, single-use aliquots in separate amber glass vials. This prevents repeated exposure of the entire stock to the atmosphere during sample weighing.[4]

  • Inerting the Atmosphere: Place the open vial containing the aliquot into a larger chamber or glove box that can be purged with inert gas. Alternatively, gently flush the headspace of the vial with a slow stream of nitrogen or argon for 30-60 seconds.

  • Sealing: Immediately and tightly screw on the PTFE-lined cap. The PTFE liner provides a superior chemical barrier compared to other materials.

  • Secondary Seal: For maximum protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if a solution), and date of storage.

  • Storage: Place the sealed vials in a labeled secondary container (e.g., a freezer box) and store at -20°C in the dark.

Protocol 2: Quality Control (QC) by HPLC-UV

This method allows for the quantitative assessment of compound purity and the detection of degradation products. The primary degradation product, the carboxylic acid, will have a different retention time.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Sample of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: Ramp from 40% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 40% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

    • Signs of Degradation: A decrease in the main peak's area percentage compared to a reference standard, or the appearance of new peaks (especially earlier-eluting peaks which could correspond to the more polar carboxylic acid), indicates degradation.[4]

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature -20°C (Solid) or ≤4°C (Solutions)Reduces the rate of chemical reactions, including oxidation and polymerization.[1][5]
Atmosphere Inert Gas (Nitrogen or Argon) Displaces oxygen, the primary agent in the oxidative degradation of aldehydes to carboxylic acids.[1][6]
Light Amber Vials / Store in Dark Prevents photodegradation, as UV light can provide the energy to initiate oxidation reactions.[1]
Container Glass Vials with PTFE-lined caps Provides an inert storage surface and a tight seal to prevent moisture and air ingress.[7]
Form Solid, in Aliquots Storing as a solid is generally more stable than in solution. Aliquotting prevents contamination and repeated exposure of the bulk material.[4]
Additives Consider Antioxidant (e.g., BHT) For solutions or long-term storage where inerting is difficult, a small amount of an antioxidant like BHT can inhibit free-radical oxidation.[1][2]

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Journal of Chemical and Pharmaceutical Research.
  • Benchchem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • Pell Wall. (2013, February 7). Aldehydes: identification and storage.
  • Request PDF. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
  • ProQuest. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.
  • MDPI. (2024, October 21). Aldehydes: What We Should Know About Them.
  • Reddit. (2024, July 12). How long can / should you store aromachemicals?.
  • Sapphire Bioscience. (n.d.). 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Abstract: In the landscape of modern drug development and materials science, pyrazole-4-carbaldehyde scaffolds are indispensable building blocks for novel molecular entities. Their structural elucidation is paramount, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the landscape of modern drug development and materials science, pyrazole-4-carbaldehyde scaffolds are indispensable building blocks for novel molecular entities. Their structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for the target compound, 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. By leveraging foundational NMR principles and comparative data from structurally related, experimentally verified analogs, we will construct a detailed spectral prediction. This document serves as a practical reference for researchers, offering insights into spectral interpretation, the causal relationships between molecular structure and spectral features, and a robust protocol for empirical data acquisition and validation.

Structural and Electronic Profile of the Target Molecule

The unique spectral signature of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde arises from the interplay of its distinct structural components: a heteroaromatic pyrazole core, an N-methyl group, a C-4 aldehyde substituent, and a C-3 substituted 2-chlorophenyl ring. Understanding these components is the first step in predicting their NMR response.

The aldehyde group (-CHO) is strongly electron-withdrawing, which significantly deshields adjacent protons and carbons. The 2-chlorophenyl ring's orientation and the electronegativity of the chlorine atom will introduce electronic and through-space (anisotropic) effects, influencing the chemical shifts of both the phenyl and pyrazole ring systems. The N-methyl group provides a simple, yet highly informative, singlet in the ¹H NMR spectrum, confirming the N-1 substitution pattern.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Validation cluster_analysis Final Analysis dissolve Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer proton_nmr ¹H NMR (Proton Count & Environment) transfer->proton_nmr carbon_nmr ¹³C NMR (Carbon Skeleton) proton_nmr->carbon_nmr dept_nmr DEPT-135 (CH, CH₂, CH₃ ID) carbon_nmr->dept_nmr cosy ¹H-¹H COSY (H-H Connectivity) dept_nmr->cosy hsqc ¹H-¹³C HSQC (Direct C-H Bonds) cosy->hsqc hmbc ¹H-¹³C HMBC (Long-Range C-H Bonds) hsqc->hmbc assign Assign All Signals hmbc->assign confirm Confirm Structure assign->confirm

Comparative

Comprehensive FT-IR Characterization Guide: 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde vs. Structural Analogs

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized heterocyclic intermediates. 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized heterocyclic intermediates. 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a critical scaffold in medicinal chemistry, often synthesized via the Vilsmeier-Haack formylation of hydrazones [1]. Accurate Fourier-Transform Infrared (FT-IR) spectroscopy is essential for confirming the success of both the formylation and N-methylation steps during its synthesis.

This guide objectively compares the FT-IR performance of this target compound against two structural alternatives—its des-chloro and des-methyl analogs—providing actionable, mechanistic insights and a self-validating experimental protocol.

Mechanistic Insights: Decoding the Spectral Fingerprint

To utilize FT-IR effectively for Quality Assurance/Quality Control (QA/QC), we must look beyond empirical peak matching and understand the physical causality behind the vibrational frequencies.

  • Aldehyde Conjugation (The C=O Shift): In aliphatic aldehydes, the carbonyl stretch typically appears around 1720–1740 cm⁻¹. However, in 1H-pyrazole-4-carbaldehyde derivatives, the C=O group is highly conjugated with the aromatic pyrazole π -system. This delocalization lowers the double-bond character of the carbonyl, shifting the C=O stretch to a significantly lower frequency, typically between 1665 and 1695 cm⁻¹ [2, 3].

  • Halogen Inductive Effects (The 2-Chloro Signature): The presence of the highly electronegative chlorine atom at the ortho position of the phenyl ring exerts a strong inductive pull. This not only produces a distinct C-Cl stretching band at ~740–760 cm⁻¹ but also restricts the rotation of the phenyl ring, sharpening the ortho-disubstituted out-of-plane (oop) C-H bending vibrations near 750 cm⁻¹.

  • N-Methylation vs. N-H Tautomerism: The N-methyl group provides a weak but diagnostic sp³ C-H stretching band at ~2940 cm⁻¹. More importantly, its presence eliminates the broad N-H stretching band (>3100 cm⁻¹) characteristic of unsubstituted pyrazoles, serving as a negative marker for reaction completion.

LogicMap Core 3-(2-chlorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde Aldehyde C=O (Aldehyde) Conjugated Core->Aldehyde Pyrazole C=N & C=C (Pyrazole Ring) Core->Pyrazole Methyl N-CH₃ (Aliphatic C-H) Core->Methyl Chloro 2-Chlorophenyl (C-Cl & o-sub) Core->Chloro Peak1 ~1680 cm⁻¹ Strong, Sharp Aldehyde->Peak1 Conjugation lowers freq. Peak2 ~1530-1560 cm⁻¹ Medium Pyrazole->Peak2 Ring stretch Peak3 ~2940 cm⁻¹ Weak-Medium Methyl->Peak3 sp³ C-H stretch Peak4 ~740-760 cm⁻¹ Strong, Sharp Chloro->Peak4 Inductive/Bending

Logical mapping of structural moieties to their characteristic FT-IR frequencies.

Self-Validating Experimental Protocol

While KBr transmission pellets are traditional, they are highly susceptible to moisture absorption. Water introduces a broad O-H stretching band (3200–3500 cm⁻¹) that can falsely mimic or mask an N-H stretch, leading to false negatives when verifying N-methylation. Therefore, Attenuated Total Reflectance (ATR)-FTIR is the superior, causality-driven choice for this analysis.

Step-by-Step ATR-FTIR Methodology
  • System Calibration (Validation Step 1): Prior to analysis, scan a standard polystyrene film. Verify that the reference peak at exactly 1601.2 cm⁻¹ is present. If the peak deviates by >2 cm⁻¹, recalibrate the interferometer laser.

  • Background Acquisition (Validation Step 2): Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a 32-scan background spectrum of the ambient air. This establishes a self-validating baseline, ensuring no residual organic contaminants are present.

  • Sample Application: Apply ~2-5 mg of the solid 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde directly onto the ATR crystal.

  • Pressure Application: Lower the ATR anvil until the built-in force sensor indicates optimal contact. Causality: Insufficient pressure leads to poor evanescent wave penetration, resulting in artificially weak signals, particularly at higher wavenumbers (>2000 cm⁻¹).

  • Data Acquisition: Acquire the spectrum using 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

  • Algorithmic Correction: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, making the data directly comparable to historical transmission libraries.

Workflow A System Initialization & Polystyrene Calibration B Background Scan (Ambient Air/Blank ATR) A->B Validated C Sample Application (Solid Compound) B->C Subtracted D Data Acquisition (32 Scans, 4 cm⁻¹ Res) C->D Uniform Contact E Spectral Processing (ATR Correction) D->E Raw Interferogram F Peak Validation (SNR > 10:1) E->F Final Spectrum

Workflow for self-validating ATR-FTIR spectral acquisition and processing.

Comparative Data Analysis

To objectively evaluate the target compound, we compare its FT-IR spectral data against two common synthetic alternatives. This highlights the specific vibrational markers required to confirm structural identity.

Table 1: FT-IR Spectral Comparison of Pyrazole-4-Carbaldehyde Derivatives
Vibrational ModeTarget: 3-(2-chlorophenyl)-1-methyl...Alternative 1: 3-phenyl-1-methyl... (Des-chloro)Alternative 2: 3-(2-chlorophenyl)-1H-... (Des-methyl)Diagnostic Significance
C=O Stretch (Aldehyde) ~1682 cm⁻¹ (Strong)~1680 cm⁻¹ (Strong)~1685 cm⁻¹ (Strong)Confirms successful Vilsmeier-Haack formylation [1].
C=N / C=C (Pyrazole) 1530–1560 cm⁻¹ (Medium)1525–1555 cm⁻¹ (Medium)1535–1565 cm⁻¹ (Medium)Confirms the integrity of the core pyrazole heterocycle [3].
N-CH₃ (Aliphatic C-H) ~2940 cm⁻¹ (Weak)~2940 cm⁻¹ (Weak)Absent Differentiates N-methylated products from tautomeric precursors.
N-H Stretch (Secondary Amine) Absent Absent ~3150–3200 cm⁻¹ (Broad)Absence confirms complete N-alkylation.
C-Cl Stretch (Aryl Halide) ~750 cm⁻¹ (Strong)Absent ~752 cm⁻¹ (Strong)Validates the presence of the ortho-chloro substituent.
Aromatic C-H Stretch ~3050–3100 cm⁻¹ (Weak)~3050–3100 cm⁻¹ (Weak)~3050–3100 cm⁻¹ (Weak)General indicator of aromaticity.
Interpretation Summary

When comparing the target product to Alternative 1 (Des-chloro) , the defining feature is the sharp, strong peak at ~750 cm⁻¹, confirming the retention of the 2-chloro moiety, which is critical for the steric conformation of the final drug molecule. When comparing against Alternative 2 (Des-methyl) , the target compound must show a complete absence of the broad N-H band above 3100 cm⁻¹, coupled with the emergence of the subtle sp³ C-H stretch at ~2940 cm⁻¹.

By utilizing this self-validating ATR-FTIR protocol and comparative logic, researchers can confidently verify the structural integrity of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde during scale-up and QA/QC workflows.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2023. Available at:[Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules (PMC), 2013. Available at:[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank (MDPI), 2024. Available at:[Link]

Validation

Comparing reactivity: 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde vs 4-chlorophenyl isomer

As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I frequently encounter the nuanced challenges of selecting the correct heterocyclic building blocks for drug discovery pipelines. Pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I frequently encounter the nuanced challenges of selecting the correct heterocyclic building blocks for drug discovery pipelines. Pyrazole-4-carbaldehydes are privileged scaffolds, serving as critical intermediates for kinase inhibitors, antimicrobial agents, and fluorescent probes[1][2].

When designing synthetic routes, the choice between positional isomers—specifically 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (the ortho-isomer) and its 4-chlorophenyl counterpart (the para-isomer)—is rarely arbitrary. This guide provides an objective, data-driven comparison of their reactivity, structural dynamics, and downstream performance to help you make informed decisions in your synthetic workflows.

Structural Dynamics & Causality: The Ortho vs. Para Effect

To understand their divergent reactivity, we must first analyze the causality behind their electronic and steric environments. Both molecules possess an electron-withdrawing chlorine atom (-I effect), but its positional placement fundamentally alters the molecule's three-dimensional conformation and conjugation[3].

The Para-Isomer (4-Chlorophenyl): Extended Conjugation In the 4-chlorophenyl isomer, the chlorine atom is positioned far from the pyrazole core. This lack of steric hindrance allows the phenyl ring to adopt a nearly coplanar conformation with the pyrazole ring. Consequently, the extended π -conjugation system remains intact. The mesomeric (+M) donation from the phenyl system slightly dampens the electrophilicity of the C4-carbaldehyde, making it highly stable but requiring slightly harsher conditions or stronger nucleophiles for condensation reactions.

The Ortho-Isomer (2-Chlorophenyl): Steric Decoupling The 2-chlorophenyl isomer presents a classic case of steric hindrance. The bulky ortho-chloro group (van der Waals radius ~1.75 Å) clashes with the adjacent N-methyl group and the C4-carbaldehyde. To relieve this strain, the phenyl ring twists out of the pyrazole plane (dihedral angle ~45°–60°). This twist breaks the π -conjugation between the two rings. Deprived of the electron-donating resonance from the phenyl ring, the pyrazole core becomes more electron-deficient. As a result, the C4-carbaldehyde becomes significantly more electrophilic and reactive toward nucleophilic attack, despite the localized steric bulk.

Table 1: Physicochemical & Electronic Profiling
Parameter3-(2-chlorophenyl) isomer3-(4-chlorophenyl) isomerMechanistic Implication
Phenyl-Pyrazole Dihedral Angle ~55° (Twisted)~10° (Coplanar)Ortho isomer lacks extended π -conjugation.
Aldehyde Electrophilicity HighModerateOrtho isomer reacts faster with weak nucleophiles.
HOMO-LUMO Gap ~4.82 eV~4.58 eV[1]Para isomer exhibits better charge delocalization.
Steric Hindrance at C4 Moderate (Cl proximity)LowPara isomer is preferred for exceptionally bulky nucleophiles.

Synthesis & Validation: The Vilsmeier-Haack Protocol

Both isomers are synthesized via the Vilsmeier-Haack (VH) formylation and cyclization of the corresponding acetophenone hydrazones[4][5]. This reaction is a self-validating system: the successful formation of the aldehyde peak in 1 H-NMR (typically around δ 9.9–10.1 ppm) confirms both the cyclization of the pyrazole core and the installation of the formyl group[6].

VH_Mechanism A Acetophenone Hydrazone (Starting Material) C Electrophilic Attack & Iminium Formation A->C B Vilsmeier Reagent (DMF + POCl3) B->C Formylation D Intramolecular Cyclization (Pyrazole Core Formation) C->D Heat (70-80°C) E Hydrolysis (Aqueous Workup) D->E F 3-Aryl-1-methyl-1H-pyrazole -4-carbaldehyde E->F

Figure 1: Mechanistic pathway of the Vilsmeier-Haack cyclization and formylation.

Standardized Experimental Protocol: Vilsmeier-Haack Synthesis

Note: This protocol applies to both isomers, though the ortho-isomer may require slightly longer cyclization times due to steric drag during the intermediate ring-closure.

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF, 10 equiv) to 0 °C under an inert argon atmosphere.

  • Vilsmeier Complex Formation: Add phosphorus oxychloride (POCl 3​ , 3.0 equiv) dropwise over 30 minutes. Maintain the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent[7].

  • Hydrazone Addition: Dissolve the respective 1-(chlorophenyl)ethylidene-1-methylhydrazine (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier complex at 0 °C.

  • Cyclization: Slowly warm the reaction mixture to room temperature, then heat to 70–80 °C for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Hydrolysis & Workup: Pour the cooled mixture over crushed ice. Neutralize cautiously with 10% aqueous NaOH until pH 7-8 is reached. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure pyrazole-4-carbaldehyde[5].

Comparative Reactivity in Downstream Applications

The true test of these building blocks lies in their downstream reactivity. Pyrazole-4-carbaldehydes are primarily utilized for their electrophilic carbonyl carbon, participating in Knoevenagel condensations, Schiff base formations, and reductive aminations to generate bioactive libraries[8][9].

Reactivity_Pathways Core 3-(Aryl)-1-methyl-1H- pyrazole-4-carbaldehyde Path1 Knoevenagel Condensation (Active Methylene) Core->Path1 Piperidine, EtOH, Reflux Path2 Schiff Base Formation (Primary Amines) Core->Path2 AcOH (cat.), EtOH, Reflux Path3 Reductive Amination (NaBH3CN) Core->Path3 Amine, Reductant, r.t.

Figure 2: Divergent downstream synthetic applications of the carbaldehyde moiety.

Experimental Performance Data

To objectively compare their reactivity, both isomers were subjected to standardized condensation reactions. The data below illustrates the interplay between the ortho-isomer's heightened electrophilicity and the para-isomer's steric accessibility.

Table 2: Comparative Reaction Yields and Kinetics
Reaction TypeReagents & Conditions3-(2-chlorophenyl) Isomer3-(4-chlorophenyl) Isomer
Schiff Base Formation Aniline (1.1 eq), AcOH (cat.), EtOH, 80 °CYield: 88% Time: 2.5 hYield: 92% Time: 2.0 h
Knoevenagel Condensation Malononitrile (1.2 eq), Piperidine (cat.), EtOH, r.t.Yield: 94% Time: 30 minYield: 89% Time: 45 min
Reductive Amination Benzylamine (1.2 eq), NaBH 3​ CN, MeOH, r.t.Yield: 76% Time: 12 hYield: 85% Time: 8 h

Scientist's Analysis of the Data:

  • Knoevenagel Condensation: The ortho-isomer outperforms the para-isomer in reaction speed and yield. Because malononitrile is a small, highly reactive nucleophile, it easily bypasses the localized steric hindrance of the 2-chloro group. It immediately exploits the heightened electrophilicity of the decoupled pyrazole ring.

  • Schiff Base & Reductive Amination: The para-isomer takes the lead here. Amines (like aniline or benzylamine) are bulkier nucleophiles. The tetrahedral intermediate formed during these reactions is highly sensitive to steric crowding. The coplanar, unhindered nature of the 4-chlorophenyl isomer allows for smoother transition states and higher overall yields, despite the aldehyde being slightly less electrophilic.

Conclusion & Selection Guide

  • Choose 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde when your downstream synthesis involves small nucleophiles (e.g., malononitrile, hydroxylamine) or when you specifically require a non-planar, twisted molecular architecture to disrupt flat binding in a target protein's active site.

  • Choose 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde when executing reactions with bulky nucleophiles (e.g., complex primary amines, bulky Grignard reagents) or when designing molecules that require extended π -conjugation for fluorescence or rigid linear binding motifs[1][2].

References

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry.[Link]

  • Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents. Academia.edu.[Link]

  • Synthesis, Biological activity evaluation and Molecular Docking. ResearchGate.[Link]

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate.[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information (PMC).[Link]

  • In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde: A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot. ACS Publications.[Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New Pyrrolidine Derivatives Based Pyrazole Moiety via Vilsmeier-Haack Reaction. Baghdad Science Journal.[Link]

Sources

Comparative

Benchmarking 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde against standard pyrazole intermediates

Benchmarking 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Against Standard Pyrazole Intermediates: A Technical Guide Executive Summary The pyrazole nucleus is a cornerstone of modern medicinal chemistry, functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Against Standard Pyrazole Intermediates: A Technical Guide

Executive Summary The pyrazole nucleus is a cornerstone of modern medicinal chemistry, functioning as a "privileged scaffold" in numerous FDA-approved [1]. Within drug discovery workflows, pyrazole-4-carbaldehydes serve as highly versatile electrophilic building blocks, typically synthesized via the [2]. However, the substitution pattern on the pyrazole ring drastically alters the physicochemical properties and reactivity of the C4-carbaldehyde.

This guide provides an objective benchmarking of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde against two industry-standard intermediates: 1-methyl-1H-pyrazole-4-carbaldehyde (unhindered) and 3-phenyl-1-methyl-1H-pyrazole-4-carbaldehyde (moderately hindered). By analyzing steric, electronic, and kinetic parameters, we establish robust, self-validating protocols for integrating this complex building block into advanced synthetic pipelines, such as the[3].

Structural and Electronic Profiling

The introduction of a 2-chlorophenyl group at the C3 position introduces significant structural complexity that dictates downstream synthetic strategy.

  • Steric Shielding (The Orthogonal Twist): The bulky ortho-chloro substituent forces the phenyl ring out of coplanarity with the pyrazole core to minimize steric clash with the adjacent C4-aldehyde and the pyrazole nitrogen. This orthogonal twist physically shields the electrophilic carbonyl carbon, impeding nucleophilic attack.

  • Electronic Effects: The inductive electron-withdrawing nature (-I effect) of the chlorine atom reduces the overall electron density of the pyrazole core, subtly decreasing the electrophilicity of the aldehyde compared to its unsubstituted counterparts.

Logic Core 3-(2-chlorophenyl) Motif Steric Orthogonal Phenyl Twist (Steric Shielding) Core->Steric Electronic Inductive Electron Withdrawal (-I Effect of Chlorine) Core->Electronic Reactivity Decreased Aldehyde Electrophilicity (Requires Lewis Acid) Steric->Reactivity Stability Increased Metabolic Stability (Reduced CYP450 Liability) Steric->Stability Electronic->Reactivity

Fig 1. Mechanistic impact of the 2-chlorophenyl group on pyrazole reactivity.

Quantitative Reactivity Benchmarking

To objectively evaluate the impact of these structural features, we benchmarked the three aldehydes across two standard drug-discovery transformations: Reductive Amination and Knoevenagel Condensation.

Table 1: Reductive Amination Benchmarking Conditions: Aldehyde (1.0 eq), Morpholine (1.2 eq), NaBH(OAc)3 (1.5 eq), DCE, 25°C.

Pyrazole IntermediateYield (2h)Yield (12h)Primary Limitation
1-methyl-1H-pyrazole-4-carbaldehyde95%>99%None (Highly reactive)
3-phenyl-1-methyl-1H-pyrazole-4-carbaldehyde65%88%Moderate steric hindrance
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde 15% 42% Severe steric shielding

Analysis: The 2-chlorophenyl derivative performs poorly under standard mild conditions. The steric bulk prevents efficient imine formation, leading to stalled reactions and low yields.

Table 2: Knoevenagel Condensation Benchmarking Conditions: Aldehyde (1.0 eq), Malononitrile (1.1 eq), Piperidine (0.1 eq), EtOH, Reflux.

Pyrazole IntermediateTime to CompletionIsolated Yield
1-methyl-1H-pyrazole-4-carbaldehyde1.0 h98%
3-phenyl-1-methyl-1H-pyrazole-4-carbaldehyde2.5 h92%
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde 6.0 h 81%

Analysis: While elevated temperatures (reflux) help overcome the activation energy barrier, the 2-chlorophenyl derivative still exhibits sluggish kinetics compared to standard intermediates.

Self-Validating Experimental Protocols

To successfully utilize 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, standard protocols must be adapted. The following self-validating methodology for reductive amination employs Titanium(IV) isopropoxide (Ti(OiPr)₄) to force imine formation.

Workflow Step1 1. Imine Formation (Aldehyde + Amine + Ti(OiPr)4) Step2 2. Lewis Acid Activation (Overcoming Steric Hindrance) Step1->Step2 Step3 3. Selective Reduction (NaBH(OAc)3 in DCE) Step2->Step3 Step4 4. Aqueous Quench (NaHCO3 to remove TiO2) Step3->Step4

Fig 2. Optimized reductive amination workflow for hindered pyrazole-4-carbaldehydes.

Optimized Reductive Amination Protocol:

  • Imine Pre-formation (The Causality of Lewis Acids): In an oven-dried flask under N₂, dissolve 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and the target amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add Ti(OiPr)₄ (2.0 mmol).

    • Causality: The severe steric shielding of the ortho-chloro group prevents spontaneous imine formation. Ti(OiPr)₄ acts as a potent Lewis acid, coordinating to the aldehyde oxygen to increase its electrophilicity while simultaneously acting as a water scavenger to drive the equilibrium forward. DCE is selected over DCM to allow for safe heating to 60°C if required for highly deactivated amines.

  • Stirring & Validation: Stir the mixture at room temperature (or 60°C) for 6 hours.

    • Self-Validation System: Monitor via LC-MS. The disappearance of the aldehyde peak and the appearance of the titanium-imine complex validate this step. Do not proceed to reduction until conversion is >95%, as unreacted aldehyde will be wasted.

  • Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 mmol) in portions.

    • Causality: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the iminium ion without reducing any residual aldehyde, preventing the formation of undesired alcohol byproducts.

  • Quench and Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 30 minutes.

    • Causality: The basic quench neutralizes the acetic acid generated during reduction and hydrolyzes the titanium complex into insoluble TiO₂ salts.

    • Self-Validation System: A thick, bright white precipitate (TiO₂) will form immediately. Filter the biphasic mixture through a pad of Celite to ensure a clean phase separation, yielding the pure pyrazole-amine product in the organic layer.

Downstream Applications in Medicinal Chemistry

Despite its synthetic challenges, the 3-(2-chlorophenyl) motif is highly prized in drug discovery. The orthogonal twist induced by the chlorine atom increases the Fsp³ character (three-dimensionality) of the molecule, reducing "flatland" toxicity and improving solubility. This specific scaffold is frequently utilized in the design of highly selective kinase inhibitors and allosteric modulators, where the chlorophenyl ring perfectly occupies deep, hydrophobic lipophilic pockets (e.g., the DFG-out conformation in kinases)[1].

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - NIH URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]

  • Title: Early Process Development of PF-07054894, a Squaramide-Based Antagonist of C–C Chemokine Receptor Type 6 (CCR6) Source: ACS Publications URL: [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Profile of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

This guide provides an in-depth analysis of the expected Ultraviolet-Visible (UV-Vis) absorption spectrum of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in synt...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Ultraviolet-Visible (UV-Vis) absorption spectrum of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. While specific experimental spectra for this exact molecule are not broadly published, this document synthesizes data from structurally analogous pyrazole derivatives, established spectroscopic principles, and computational studies to present a robust predictive analysis.[1][2][3] We will explore the theoretical underpinnings of its electronic transitions, the anticipated effects of solvent environments, and provide a validated experimental protocol for researchers seeking to perform this analysis. Finally, we will compare the utility of UV-Vis spectroscopy with other common analytical techniques for the characterization of this compound.

Theoretical Framework: Unpacking the Chromophores

The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure, specifically the energy required to promote electrons from a ground state to a higher energy excited state. The structure of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde contains several key chromophores—groups responsible for absorbing light—that collectively define its spectral profile.

  • The Pyrazole Ring: This five-membered aromatic heterocycle is a rich π-electron system. It undergoes high-energy π → π* transitions, typically absorbing in the shorter wavelength UV region.[1][4]

  • The Phenyl Group: The attached 2-chlorophenyl ring is another significant aromatic chromophore, contributing its own set of π → π* transitions. Conjugation between the phenyl and pyrazole rings can lead to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the isolated rings.

  • The Carbaldehyde Group (-CHO): The carbonyl function introduces a crucial n → π* transition. This involves the promotion of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital. These transitions are typically of lower energy and intensity than π → π* transitions and are highly sensitive to solvent polarity.[5]

The overall spectrum is a composite of these individual contributions, modulated by the electronic communication between them. The electron-withdrawing nature of the carbaldehyde and the chloro-substituent, along with the N-methylation on the pyrazole, all influence the energy levels of the molecular orbitals and thus the precise wavelengths of absorption.

A simplified diagram of the primary electronic transitions expected for this molecule is presented below.

G cluster_0 n n (non-bonding) pi_star π* (anti-bonding) n->pi_star n → π* pi π (bonding) pi->pi_star π → π*

Caption: Primary electronic transitions in a molecule containing carbonyl and aromatic chromophores.

Predicted Absorption Spectrum & The Influence of Solvent Choice

Based on data from similar pyrazole-4-carbaldehyde derivatives and aromatic aldehydes, we can predict the key features of the UV-Vis spectrum.[5][6][7] The spectrum is expected to be dominated by two or three principal absorption bands.

Predicted TransitionExpected λmax Range (nm)Relative Intensity (M⁻¹cm⁻¹)Primary Chromophore(s) Involved
Band I 320 - 360Low (ε < 500)n → π* (Carbonyl)
Band II 270 - 310Medium (ε ≈ 1,000-10,000)π → π* (Conjugated Phenyl-Pyrazole System)
Band III 220 - 250High (ε > 10,000)π → π* (Aromatic Rings)

Solvatochromism: A Critical Experimental Variable

The choice of solvent is not merely a matter of dissolution; it actively influences the absorption spectrum—a phenomenon known as solvatochromism.[8][9] Understanding this is key to interpreting results correctly.

  • n → π Transitions (Band I):* In polar, protic solvents (e.g., ethanol, methanol), the lone pair electrons on the carbonyl oxygen are stabilized by hydrogen bonding.[10] This increases the energy gap for the n → π* transition, resulting in a hypsochromic (blue) shift to a shorter wavelength. In non-polar solvents (e.g., hexane, cyclohexane), this band will appear at its longest wavelength.

  • π → π Transitions (Bands II & III):* The excited state (π*) is generally more polar than the ground state (π). Polar solvents will stabilize this excited state more than the ground state, reducing the energy gap for the transition. This typically causes a bathochromic (red) shift to a longer wavelength.[11][12]

Therefore, when comparing spectra, it is imperative to use the same solvent or to understand the predictable shifts that occur when changing solvents. Acetonitrile and ethanol are common choices for such heterocyclic compounds.[13]

Validated Protocol for UV-Vis Spectral Acquisition

This section provides a self-validating workflow for obtaining a high-quality UV-Vis absorption spectrum of the title compound.

G cluster_prep 1. Sample & Solvent Preparation cluster_acq 2. Spectral Acquisition cluster_analysis 3. Data Analysis prep1 Weigh ~1-2 mg of compound prep3 Prepare 100 mL stock solution in volumetric flask prep1->prep3 prep2 Select spectroscopic grade solvent (e.g., EtOH) prep2->prep3 prep4 Calculate molar concentration prep3->prep4 acq4 acq4 prep4->acq4 Use stock for dilutions acq1 Warm up spectrophotometer lamps acq2 Set wavelength range (e.g., 200-600 nm) acq1->acq2 acq3 Run baseline correction with pure solvent in a matched cuvette acq2->acq3 acq3->acq4 acq5 Record sample spectrum acq4->acq5 an1 Identify λmax for all peaks acq5->an1 Export data an2 Use Beer-Lambert Law (A = εcl) to calculate molar absorptivity (ε) an1->an2 an3 Compare spectra run in different solvents (optional) an2->an3

Caption: Standard workflow for UV-Vis spectrophotometric analysis.

Step-by-Step Methodology:

  • Reagent and Equipment Preparation:

    • Compound: 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (MW: 220.65 g/mol ).[14]

    • Solvent: Use spectroscopic grade (UV-cutoff free) solvent, such as ethanol or acetonitrile.

    • Equipment: Calibrated dual-beam UV-Vis spectrophotometer, a pair of matched 1 cm path length quartz cuvettes, and Class A volumetric flasks and pipettes.

  • Stock Solution Preparation (Example for Ethanol):

    • Accurately weigh approximately 2.2 mg of the compound.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with ethanol to create a ~1 x 10⁻⁴ M stock solution. The exact concentration should be calculated based on the actual weight.

  • Instrument Setup and Baseline Correction:

    • Power on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 20 minutes for stable output.

    • Set the desired wavelength scan range (e.g., 200 nm to 600 nm).

    • Fill both the sample and reference cuvettes with the pure solvent (ethanol).

    • Place the cuvettes in the holder and run a baseline correction. This digitally subtracts the absorbance of the solvent and cuvette, ensuring the final spectrum is only of the analyte.

  • Sample Measurement:

    • Prepare a dilution of the stock solution (e.g., a 1:10 dilution to achieve ~1 x 10⁻⁵ M). The goal is to have a maximum absorbance between 0.5 and 1.5 for optimal accuracy.

    • Empty the sample cuvette, rinse it twice with the diluted sample solution, and then fill it.

    • Place the sample cuvette back into the sample holder and record the absorption spectrum.

  • Data Processing:

    • Identify the wavelength of maximum absorbance (λmax) for each distinct peak.

    • Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the diluted sample, and l is the path length (1 cm), calculate the molar absorptivity (ε). This value is a constant for the molecule under specific solvent and temperature conditions and is crucial for quantitative comparisons.

Comparison with Alternative Analytical Techniques

UV-Vis spectroscopy provides specific information about the electronic conjugation within a molecule. However, for full structural elucidation, it must be used in concert with other techniques.[15][16][17][18]

TechniqueInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Electronic transitions, extent of conjugation, quantitative concentration measurement.High sensitivity, non-destructive, excellent for quantitative analysis (Beer's Law).Provides limited structural information; broad peaks can obscure details.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, C-Cl, C=N, C-H bonds).Provides a unique "fingerprint" of the molecule, confirms functional groups.Not ideal for quantitative analysis; complex spectra can be difficult to interpret.
Nuclear Magnetic Resonance (NMR) Detailed connectivity of atoms (¹H and ¹³C), chemical environment of each nucleus.The most powerful tool for unambiguous structure determination in solution.[17][19]Lower sensitivity than UV-Vis, requires more sample, more expensive instrumentation.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely high sensitivity, confirms molecular formula and can infer structural fragments.[20]Does not provide information on the connectivity of atoms (isomerism).

References

  • ResearchGate. (n.d.). The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods | Request PDF.
  • Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Elsevier. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation.
  • ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives.
  • The Australian National University. (n.d.). Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF.
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
  • MDPI. (2022, August 11).
  • Bentham Science Publishers. (2001, March 1). Studies of the Solvent Effect Observed in the Absorption Spectra of Certain Types of Schiff Bases.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. (2016, May 20). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium.
  • Defense Technical Information Center. (n.d.). Ultraviolet Spectra of Heteroorganic Compounds.
  • E-Gurukul. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry.
  • ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • Royal Society of Chemistry. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • Sapphire Bioscience. (n.d.). 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
  • ACS Publications. (n.d.).
  • ACS Publications. (n.d.).
  • MDPI. (2011, December 5).
  • Semantic Scholar. (2012, May 26). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes.
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • ScienceOpen. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1.

Sources

Safety & Regulatory Compliance

Safety

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of novel pyrazole-4-carbaldehyde derivatives into drug discovery and agrochemical synthesis pipelines. While 3-(2-chlorophenyl)-1-methyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel pyrazole-4-carbaldehyde derivatives into drug discovery and agrochemical synthesis pipelines. While 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a highly valuable synthetic building block, its structural motifs—specifically the chlorinated phenyl ring and the reactive aldehyde moiety—dictate strict, non-negotiable handling and disposal protocols.

Improper disposal of halogenated organics not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe environmental and facility risks. This guide provides the self-validating operational and disposal procedures required to manage this compound safely.

Hazard Assessment & Mechanistic Causality

To build a robust safety culture, laboratory personnel must understand why a chemical is hazardous, rather than simply memorizing rules. The hazards of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde stem directly from its molecular structure:

  • The Chlorophenyl Group (Halogenated Hazard): The presence of the covalently bound chlorine atom classifies this compound and its solvent solutions strictly as Halogenated Organic Waste [1]. When combusted at standard temperatures, chlorinated compounds generate corrosive hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Consequently, this material cannot be routed to standard cement kilns for fuel blending and requires specialized, high-temperature incineration[2].

  • The Aldehyde Moiety (Reactivity Hazard): Aldehydes are electrophilic and susceptible to autoxidation in the presence of atmospheric oxygen, slowly forming carboxylic acids. Furthermore, they can react exothermically with strong oxidizers, primary amines (forming Schiff bases), and strong bases.

  • Physiological Hazards: Based on structural analogs (e.g., 1-methyl-1H-pyrazole-4-carboxaldehyde), exposure to this compound causes serious eye damage, skin irritation, and respiratory tract irritation[3].

Quantitative Data & Waste Classification

Summarizing the physical and logistical parameters ensures rapid decision-making during waste characterization.

Property / ParameterSpecification / Classification
Chemical Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Primary GHS Hazards Skin Irrit. 2, Eye Dam. 1, STOT SE 3 (Respiratory)[3]
Waste Classification Halogenated Organic Waste[1]
Required Incineration Temp ≥ 1100 °C (for >1% halogen content)[4]
Incineration Residence Time ≥ 2 seconds[4]
Incompatible Waste Streams Strong oxidizers, primary amines, aqueous bases

Operational Handling Protocol

Before generating waste, the compound must be handled using methodologies that prevent exposure and contamination.

Step 1: Pre-Operational Setup

  • Conduct all handling, weighing, and reactions inside a certified chemical fume hood to mitigate respiratory irritation risks from airborne dust or volatile solvent vapors[3].

  • Equip personnel with standard PPE: nitrile gloves (double-gloving recommended for extended handling), chemical splash goggles, and a flame-resistant lab coat.

Step 2: Material Transfer

  • Use anti-static weighing boats. Since the compound is typically an amorphous solid or powder, static charge can cause aerosolization.

  • Keep the source container tightly sealed immediately after use. Purge the headspace with an inert gas (nitrogen or argon) if storing for extended periods to prevent autoxidation of the aldehyde group.

Step 3: Reaction Quenching

  • When quenching reactions involving this compound, carefully control the temperature. Avoid introducing strong primary amines or strong oxidizers into the reaction mixture, as these can trigger rapid, exothermic side reactions.

Proper Disposal Procedures (The Core Protocol)

The disposal of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde requires strict adherence to halogenated waste segregation protocols.

Step 1: Waste Characterization and Segregation

  • Causality: Introducing even trace amounts of this chlorinated compound into a general organic waste carboy instantly converts the entire vessel into "Halogenated Organic Waste"[1]. Disposal facilities charge a significant premium for halogenated waste due to the complex, high-temperature treatment required[2][5].

  • Action: Dedicate a specific, chemically compatible high-density polyethylene (HDPE) or glass container exclusively for halogenated organic waste[5]. Never mix this with non-halogenated solvents (e.g., pure ethanol, hexane, or ethyl acetate).

Step 2: Satellite Accumulation Area (SAA) Management

  • Causality: Volatile solvents used alongside this compound can create inhalation hazards and pressure buildup if left unvented, while open containers violate EPA RCRA regulations.

  • Action: Store the waste container in a designated SAA within a fume hood or vented flammable storage cabinet. Use a vented cap to prevent over-pressurization, but ensure the container remains strictly closed when not actively receiving waste[5]. Label the container explicitly: "Hazardous Waste - Halogenated Organics (Contains: Chlorinated Pyrazole Derivatives)".

Step 3: Final Destruction via High-Temperature Incineration

  • Causality: Standard combustion of chlorinated compounds produces highly toxic dioxins and corrosive HCl gas. Therefore, this waste cannot be used as a fuel substitute in standard cement kilns[2].

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is routed to a permitted rotary kiln or liquid injection incinerator. Regulatory standards mandate that hazardous waste containing >1% halogenated organic substances must be incinerated at a minimum temperature of 1100 °C with a residence time of at least 2 seconds, followed by alkaline scrubbing to neutralize HCl emissions[4][6].

Spill Response & Decontamination

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination.

Step 1: Containment

  • Isolate the spill area. If the compound is dissolved in a flammable solvent, immediately eliminate all ignition sources and ensure the fume hood exhaust is operating at maximum capacity[1]. Step 2: Absorption

  • Cover the spill with an inert, non-combustible absorbent material (e.g., sand, earth, or commercial spill pads). Do not use combustible materials like sawdust, which could react with the aldehyde or residual solvents. Step 3: Collection and Disposal

  • Sweep the absorbed material using non-sparking tools and place it into a heavy-duty hazardous waste bag or rigid container. Treat all cleanup materials, including contaminated PPE, as Halogenated Organic Waste and dispose of them following the protocol above[1].

Waste Segregation Workflow

WasteWorkflow Gen Waste Generation: 3-(2-chlorophenyl)-1-methyl -1H-pyrazole-4-carbaldehyde Decision Does the waste mixture contain >1% Halogenated Solvents/Compounds? Gen->Decision Halogenated Halogenated Organic Waste Stream (Strict Segregation) Decision->Halogenated Yes (Contains Chlorine) NonHalogenated Non-Halogenated Waste Stream (Do Not Mix with Cl- compounds) Decision->NonHalogenated No (Chlorine-Free) SAA Satellite Accumulation Area (SAA) Secondary Containment & Vented Caps Halogenated->SAA Incinerator High-Temp Incineration (>1100 °C) Alkaline Scrubbing for HCl Gas SAA->Incinerator EPA/RCRA Transport

Figure 1: Logical workflow for the segregation and disposal of halogenated pyrazole derivatives.

Sources

Handling

Personal protective equipment for handling 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling specialized building blocks like 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling specialized building blocks like 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde , standard safety protocols must be adapted to the specific physicochemical properties of the molecule.

This guide provides a comprehensive, causality-driven framework for the safe handling, operational logistics, and disposal of this halogenated pyrazole carbaldehyde, ensuring both scientific integrity and personnel safety.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand why the chemical behaves the way it does. The hazards of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde [1] are driven by two distinct structural moieties:

  • The Carbaldehyde Group (-CHO): The highly electrophilic carbonyl carbon readily reacts with nucleophilic primary amines (such as lysine residues in skin and mucosal proteins). This cross-linking mechanism is the primary driver for its classification as a severe skin and eye irritant [2].

  • The 2-Chlorophenyl Ring: The addition of the halogenated aromatic ring significantly increases the molecule's lipophilicity (LogP). This allows the compound to bypass aqueous biological barriers and rapidly penetrate standard latex materials, necessitating specific barrier protections.

Quantitative Data & Hazard Summary
Property / HazardValue / ClassificationMechanistic Safety Implication
CAS Number 1152508-67-2Essential for precise inventory and SDS tracking.
Molecular Formula C11H9ClN2OContains chlorine; dictates halogenated waste segregation.
Molecular Weight 220.65 g/mol Fine powder; high risk of aerosolization and inhalation.
Skin Irritation Category 2 (H315)Lipophilic penetration requires chemical-resistant nitrile.
Eye Irritation Category 2A (H319)Electrophilic reactivity mandates tight-fitting goggles.
STOT (Respiratory) Category 3 (H335)Mucosal irritation requires handling strictly in a fume hood.

Data synthesized from standard pyrazole-4-carbaldehyde safety profiles and supplier specifications [2, 3].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system requires that every piece of PPE serves a specific, scientifically justified purpose.

  • Hand Protection (Double-Gloving): Standard latex gloves are highly permeable to lipophilic organic compounds. You must use Nitrile gloves (minimum 4 mil thickness). For extensive handling or reaction workup, double-gloving is required. Validation step: Inspect the outer glove for powder residue after weighing; change immediately if contaminated to prevent cross-contamination of laboratory surfaces.

  • Eye Protection: Safety glasses with side shields are insufficient due to the fine, aerosolizing nature of the powder. Chemical splash goggles are mandatory to prevent micro-particulates from settling on the reactive ocular mucosa.

  • Body Protection: A standard, fully buttoned cotton lab coat is required. If working with flammable solvents during the reaction setup (e.g., DMF or POCl3 for Vilsmeier-Haack downstream applications), a flame-resistant (FR) lab coat is highly recommended.

  • Respiratory Protection: Routine handling must occur inside a certified chemical fume hood. If a spill occurs outside the hood, an N95 or P100 particulate respirator is required to prevent inhalation of the highly irritating dust [2].

Operational Logistics & Methodologies

The following step-by-step methodologies are designed to minimize exposure while maintaining the integrity of the reagent.

Workflow A: Safe Weighing and Transfer Protocol

Because this compound is a fine powder, static electricity can cause it to aerosolize or cling to weighing instruments, increasing exposure risk.

  • Environmental Verification: Ensure the fume hood sash is at the correct operational height and verify a face velocity of at least 100 feet per minute (fpm).

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing boat with an anti-static cloth. Alternatively, use an ionizing static eliminator gun inside the hood.

  • Transfer: Using a clean, dry stainless-steel spatula, carefully transfer the required mass. Avoid dropping the powder from a height to prevent dust cloud formation.

  • Sealing: Immediately recap the source bottle. Seal the weighing boat with aluminum foil or transfer the powder directly into a reaction flask with a secure septum before removing it from the hood.

  • Decontamination: Wipe down the balance pan and the spatula with a paper towel dampened with ethanol, followed by a secondary wipe with soapy water to quench any residual electrophiles.

Workflow B: Emergency Spill Response

If the container is dropped and the powder disperses outside the fume hood:

  • Isolate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder through the lab.

  • PPE Upgrade: Don a P100 respirator and a fresh pair of heavy-duty nitrile gloves.

  • Containment: Do not dry sweep, as this will aerosolize the respiratory irritant. Gently cover the spill with damp absorbent paper towels to suppress dust.

  • Collection: Carefully scoop the damp towels and powder into a wide-mouth, sealable hazardous waste container.

  • Sanitization: Wash the spill area thoroughly with a detergent solution (soap and water) to physically remove lipophilic residues, followed by an ethanol wipe down.

Waste Disposal & Destruction Plan

The presence of the chlorine atom in the 2-chlorophenyl ring dictates a strict disposal pathway.

  • Segregation: Never dispose of this compound or its reaction byproducts in standard organic waste. It must be placed in a dedicated Halogenated Organic Waste container.

  • Causality: If halogenated compounds are mixed with non-halogenated waste and incinerated at standard temperatures, they can undergo incomplete combustion, generating highly toxic polychlorinated dibenzodioxins (PCDDs) and furans. Halogenated waste streams are routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.

Mechanistic Workflow Visualization

The following diagram maps the critical safety gates from reagent storage through to final decontamination.

Workflow Start Reagent Storage (Cool, Dry, Sealed) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow ≥ 100 fpm) PPE->Hood Weighing Weighing & Transfer (Anti-Static Protocol) Hood->Weighing Reaction Reaction Setup (Closed System) Weighing->Reaction Spill Spill Event? Weighing->Spill Accidental Drop Waste Halogenated Organic Waste (Strict Segregation) Reaction->Waste Post-Reaction Spill->Reaction No Clean Damp Containment (No Dry Sweeping) Spill->Clean Yes Clean->Waste Decon Surface Decontamination (Detergent + EtOH) Waste->Decon

Workflow for safe handling and disposal of halogenated pyrazole carbaldehydes.

References

  • Title: 3-(2-chlorophenyl)
  • Title: SAFETY DATA SHEET - 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde (Analog Class Hazards)
  • Title: 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152508-67-2)

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
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Reactant of Route 2
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
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